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  • Product: N-(2-Cyano-5-formylpyridin-3-yl)pivalamide
  • CAS: 1246088-39-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on N-(2-Cyano-5-formylpyridin-3-yl)pivalamide: Structural Profiling, Orthogonal Reactivity, and Synthetic Methodologies

Executive Summary & Strategic Utility In modern drug discovery, the rapid generation of structurally diverse chemical libraries relies heavily on highly functionalized, densely substituted heterocyclic building blocks. N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern drug discovery, the rapid generation of structurally diverse chemical libraries relies heavily on highly functionalized, densely substituted heterocyclic building blocks. N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (CAS: 1246088-39-0) represents a premier example of such a scaffold [1]. Featuring an electron-deficient pyridine core adorned with three distinct, orthogonally reactive functional groups—a cyano group, a formyl group, and a sterically demanding pivalamide—this molecule allows chemists to execute complex synthetic sequences with high chemoselectivity.

As a Senior Application Scientist, I have found that the true value of this building block lies in its predictability. By understanding the electronic and steric microenvironments of each substituent, researchers can design self-validating synthetic pathways that minimize side reactions and maximize yield. This whitepaper provides an in-depth analysis of its physicochemical properties, maps its reactivity hotspots, and details a field-proven protocol for its derivatization.

Physicochemical Profiling & Structural Analysis

Before deploying any building block in a multi-step synthesis, a rigorous understanding of its physical and chemical properties is mandatory. The table below summarizes the core quantitative data for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide [1][2].

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name N-(2-Cyano-5-formylpyridin-3-yl)pivalamide
CAS Registry Number 1246088-39-0
Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Physical State Solid (White to off-white powder)
SMILES String CC(C)(C)C(=O)Nc1cc(C=O)cnc1C#N
InChI Key FRQDOYCGDQZWFA-UHFFFAOYSA-N
PubChem CID 49761588
Hazard Classifications Acute Tox. 4 (Oral), Eye Irrit. 2 (H302, H319)
Structural Causality & Reactivity

The reactivity of this molecule is governed by the interplay of its substituents:

  • The Pyridine Core: Inherently electron-deficient, the ring is further deactivated by the highly electron-withdrawing 2-cyano and 5-formyl groups. This makes the ring highly resistant to electrophilic aromatic substitution but potentially susceptible to nucleophilic attack.

  • The 3-Pivalamide Group: The tert-butyl moiety of the pivalamide provides immense steric shielding. Causally, this steric bulk restricts rotation and physically blocks unwanted nucleophilic attacks at adjacent ring positions. Furthermore, the pivalamide acts as a robust protecting group for the underlying primary amine, surviving mild reductive and basic conditions [3].

  • The 5-Formyl Group: As the most electrophilic center on the molecule, the aldehyde is primed for condensation reactions, Wittig olefinations, and reductive aminations.

  • The 2-Cyano Group: Positioned adjacent to the pyridine nitrogen, this nitrile is a latent carboxylic acid, primary amine, or tetrazole (a classic bioisostere for carboxylic acids in medicinal chemistry).

Orthogonal Reactivity Mapping

To effectively utilize this scaffold, one must exploit the orthogonal nature of its functional groups. Orthogonality in this context means that reaction conditions can be tuned to selectively engage one functional group while leaving the other two completely intact.

OrthogonalReactivity Core N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (Tri-functionalized Scaffold) Formyl 5-Formyl Group (Electrophilic Center) Core->Formyl Site 1 Reactivity Cyano 2-Cyano Group (Latent Carboxyl/Amine) Core->Cyano Site 2 Reactivity Amide 3-Pivalamide Group (Steric Shield / Protected Amine) Core->Amide Site 3 Reactivity RedAm Reductive Amination Wittig Olefination Formyl->RedAm Mild Conditions Tetrazole Tetrazole Synthesis Nitrile Hydrolysis Cyano->Tetrazole Cycloaddition Deprotect Harsh Hydrolysis -> Free 3-Amino Group Amide->Deprotect Strong Acid/Base

Orthogonal reactivity map of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide functional groups.

Experimental Methodology: Chemoselective Reductive Amination

The most common application of this building block is the diversification of the 5-formyl position to generate libraries of functionalized amines.

The Causality Behind the Protocol

Why do we use Sodium triacetoxyborohydride (NaBH(OAc)3) instead of Sodium borohydride (NaBH4)? NaBH4 is too aggressive; it will rapidly reduce the aldehyde directly to an alcohol before the amine can fully condense. NaBH(OAc)3 is a milder, chemoselective reducing agent. It specifically targets the transient iminium ion formed between the aldehyde and the amine, leaving the unreacted aldehyde, the cyano group, and the pivalamide completely untouched.

To ensure a self-validating system , this protocol separates imine formation from reduction. By analytically confirming imine formation prior to adding the reducing agent, you eliminate the risk of generating the difficult-to-separate alcohol byproduct.

Step-by-Step Protocol

Reagents Required:

  • N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Glacial Acetic Acid (1.5 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Workflow:

  • Imine Condensation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) dropwise. This lowers the pH, accelerating the dehydration step of imine/iminium formation. Stir at room temperature for 1 to 2 hours.

  • Self-Validation Check (Critical): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the aldehyde peak is completely consumed and the mass corresponding to the imine/iminium intermediate is dominant.

  • Chemoselective Reduction: Once imine formation is validated, add NaBH(OAc)3 (2.0 equiv) portion-wise over 5 minutes to control any mild exotherm. Stir the heterogeneous mixture at room temperature for 12 hours.

  • Quench and Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (gas evolution will occur). Transfer to a separatory funnel and extract three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.

ExperimentalWorkflow Step1 1. Imine Formation Aldehyde + Amine + AcOH in DCE (rt, 1-2h) Step2 2. LC-MS Validation Confirm Imine Absence of Aldehyde Step1->Step2 Step3 3. Selective Reduction Add NaBH(OAc)3 (rt, 12h) Step2->Step3 Step4 4. Workup & Purify NaHCO3 Quench -> Flash Chromatography Step3->Step4

Step-by-step workflow for the chemoselective reductive amination of the 5-formyl group.

Conclusion

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a masterclass in rational heterocyclic design. By leveraging the steric bulk of the pivalamide and the differential electrophilicity of the formyl and cyano groups, chemists can execute highly predictable, orthogonal derivatizations. Adhering to self-validating protocols, such as the LC-MS gated reductive amination described above, ensures high-fidelity library generation crucial for modern structure-activity relationship (SAR) campaigns.

References

  • PubChem Compound Summary Title: N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (CID 49761588) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Exploratory

Unraveling the In Vitro Mechanism of Action of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide: A Proposed Investigational Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course into the Unknown In the landscape of molecular discovery, we often encounter compounds with potential, yet unchara...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of molecular discovery, we often encounter compounds with potential, yet uncharacterized, biological activity. N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is one such molecule. A search of the current scientific literature reveals a conspicuous absence of data regarding its mechanism of action. This guide, therefore, deviates from a retrospective summary and instead provides a prospective, in-depth technical roadmap for the in vitro elucidation of its biological function.

Our approach is grounded in the principle of structure-based hypothesis generation. The molecular architecture of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, featuring a cyanopyridine core and a pivalamide moiety, offers valuable clues. Structurally related compounds containing a cyanopyridine nucleus have been reported to exhibit a range of activities, including antagonism of the androgen receptor and inhibition of cytochrome P450 enzymes, such as aldosterone synthase (CYP11B2)[1][2][3][4]. The pivalamide group, a bulky hydrophobic moiety, can contribute to specific binding interactions within a protein's active site.

This guide will, therefore, posit a primary hypothesis: N-(2-Cyano-5-formylpyridin-3-yl)pivalamide acts as an inhibitor of a specific enzyme, potentially a member of the cytochrome P450 superfamily. We will outline a comprehensive, multi-stage in vitro experimental workflow to rigorously test this hypothesis, identify the molecular target, and characterize the compound's mode of interaction.

Part 1: Foundational Characterization and Initial Screening

Before delving into complex mechanistic studies, it is crucial to establish the foundational physicochemical and biological properties of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

Physicochemical Properties

A summary of the basic properties of the compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC12H13N3O2[5]
Molecular Weight231.25 g/mol [5]
SMILES StringCC(C)(C)C(=O)Nc1cc(C=O)cnc1C#N[5]
InChI KeyFRQDOYCGDQZWFA-UHFFFAOYSA-N[5]
Broad-Spectrum In Vitro Profiling

To narrow the field of potential targets, an initial broad-spectrum screening is recommended. This can be efficiently achieved through commercially available services that test the compound against a panel of common drug targets, including a wide range of receptors, kinases, and other enzymes.

  • Compound Preparation: Prepare a concentrated stock solution of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Assay Submission: Submit the compound to a reputable contract research organization (CRO) for screening against a comprehensive panel of targets (e.g., Eurofins SafetyScreen, CEREP ExpresSProfile).

  • Data Analysis: Analyze the screening results to identify any significant "hits," where the compound demonstrates a predefined level of inhibition or activation (e.g., >50% inhibition at a 10 µM concentration).

Part 2: Hypothesis-Driven Target Validation: Focus on CYP450 Enzymes

Based on our primary hypothesis, a focused investigation into the inhibitory potential of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide against key cytochrome P450 enzymes is warranted. Given the literature on related cyanopyridine compounds, CYP11B1 and CYP11B2 are high-priority candidates[1][2].

In Vitro CYP Inhibition Assays

The inhibitory activity of the compound against specific CYP isoforms can be determined using commercially available, recombinant human CYP enzymes and fluorescent probe substrates.

  • Reagent Preparation:

    • Prepare a dilution series of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide in assay buffer.

    • Prepare a solution of the appropriate recombinant human CYP enzyme (e.g., CYP11B2).

    • Prepare a solution of a suitable fluorogenic substrate for the chosen CYP isoform.

    • Prepare a solution of the NADPH regenerating system.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, the test compound at various concentrations, and the recombinant CYP enzyme.

    • Incubate for a short period to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate as a function of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

A proposed workflow for this stage is depicted in the following diagram:

G cluster_0 Hypothesis Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Elucidation Structure_Analysis Structural Analysis of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide Hypothesis Primary Hypothesis: CYP450 Inhibition Structure_Analysis->Hypothesis Literature_Review Literature Review of Related Compounds Literature_Review->Hypothesis Broad_Screen Broad-Spectrum Target Screening Hypothesis->Broad_Screen Focused_Screen Focused CYP450 Inhibition Assays Broad_Screen->Focused_Screen Enzyme_Kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) Focused_Screen->Enzyme_Kinetics Binding_Assay Direct Binding Assays (e.g., SPR) Enzyme_Kinetics->Binding_Assay Cell_Based_Assay Cell-Based Functional Assays Binding_Assay->Cell_Based_Assay

Caption: Proposed workflow for elucidating the mechanism of action.

Part 3: Deep Dive into the Mechanism of Inhibition

Should the initial screening confirm inhibitory activity against a specific enzyme, the next phase is to characterize the nature of this inhibition.

Enzyme Kinetic Studies

To determine whether the inhibition is competitive, non-competitive, or uncompetitive, classic enzyme kinetic studies should be performed.

  • Assay Setup: Perform the enzymatic assay as described in section 2.1, but with varying concentrations of both the substrate and N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

  • Data Collection: Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

  • Data Analysis: Generate a Lineweaver-Burk plot (or other suitable linearization plot) to visualize the effect of the inhibitor on Vmax and Km. This will reveal the mode of inhibition.

Direct Binding Assays

To confirm a direct interaction between the compound and the putative target protein, a biophysical binding assay such as Surface Plasmon Resonance (SPR) is highly recommended.

  • Chip Preparation: Immobilize the purified target enzyme (e.g., CYP11B2) onto a suitable SPR sensor chip.

  • Binding Analysis: Flow different concentrations of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide over the chip surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and to calculate the equilibrium dissociation constant (KD), which quantifies the binding affinity.

The logical flow for target validation and characterization is illustrated below:

G Start Confirmed Hit from In Vitro Screening Kinetics Determine Mode of Inhibition (Enzyme Kinetics) Start->Kinetics Competitive Competitive Kinetics->Competitive NonCompetitive Non-competitive Kinetics->NonCompetitive Uncompetitive Uncompetitive Kinetics->Uncompetitive Binding Confirm Direct Interaction (SPR) Competitive->Binding NonCompetitive->Binding Uncompetitive->Binding Affinity Quantify Binding Affinity (KD) Binding->Affinity Cellular Assess Cellular Activity (Functional Assays) Affinity->Cellular End Characterized Mechanism of Action Cellular->End

Caption: Logical flow for target validation and MoA characterization.

Part 4: Cellular and Functional Assays

The final step in the in vitro characterization is to determine if the enzymatic inhibition observed with purified proteins translates to functional effects in a cellular context.

Cell-Based Functional Assays

For a target like CYP11B2, a suitable cell-based assay would involve a cell line that expresses the enzyme and produces its downstream product, aldosterone.

  • Cell Culture: Culture a suitable cell line (e.g., NCI-H295R human adrenocortical carcinoma cells, which express CYP11B2) in appropriate media.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., angiotensin II) to induce aldosterone production.

  • Quantification: After a suitable incubation period, collect the cell culture supernatant and quantify the concentration of aldosterone using a sensitive immunoassay (e.g., ELISA).

  • Data Analysis: Plot the aldosterone concentration as a function of the test compound concentration to determine the cellular IC50.

Conclusion and Forward Outlook

While the mechanism of action of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide remains to be officially documented, this guide provides a robust and scientifically rigorous framework for its elucidation. By systematically progressing from broad-spectrum screening to focused enzymatic and cellular assays, researchers can effectively identify its molecular target and characterize its biological activity. The insights gained from such a study will be invaluable in determining the potential therapeutic applications of this novel chemical entity.

References

  • Hu, Q., & Hartmann, R. W. (2015). Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects. Journal of Medicinal Chemistry, 58(23), 9382–9394. [Link]

  • Baxendale, I. R., et al. (2020). Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1436–1442. [Link]

  • Hu, Q., & Hartmann, R. W. (2018). Inhibition of human CYP11B1 and CYP11B2 by references I–III and compounds 1–21. ResearchGate. [Link]

  • Lucas, S., et al. (2011). N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorganic & Medicinal Chemistry Letters, 21(1), 186-190. [Link]

  • Indian Biological Data Centre. (n.d.). 5GMP - ISDA. [Link]

  • Nakajima, T., et al. (1994). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Chemical & Pharmaceutical Bulletin, 42(12), 2483-2490. [Link]

  • Li, J., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 29(12), 2843. [Link]

  • Zhang, W., et al. (2024). Discovery of (2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide as a Highly Potent and Selective Topical Androgen Receptor Antagonist for Androgenetic Alopecia Treatment. Journal of Medicinal Chemistry, 67(1), 322–348. [Link]

  • PubChem. (n.d.). N-[3-cyano-5-[5-[3-(4-methylpiperazine-1-carbonyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]methanesulfonamide. [Link]

  • Ali, A. A. M., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]

  • ResearchGate. (2024). Aldosterone synthase (encoded by the gene CYP11B2) shares 93% sequence... [Link]

  • Nanotheranostics. (2024). PDF. [Link]

  • Zhang, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

  • Meyer, M. R., et al. (2021). In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. Metabolites, 11(12), 834. [Link]

  • Wang, S. F., et al. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. Bioorganic & Medicinal Chemistry, 19(14), 4347-4354. [Link]

  • Nagata, T., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & Medicinal Chemistry, 17(3), 1193-1206. [Link]

  • BindingDB. (n.d.). BDBM17750 5-cyano-N-[5-(hydroxymethyl)-2-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide::Arylamide, 1. [Link]

  • Google Patents. (n.d.).
  • Chen, Y. C., et al. (2022). Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. Molecules, 27(24), 8993. [Link]

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of multiple functional groups—a cyano group, a formyl group, and a pivalamide moiety—offers several sites for molecular interactions, making it a candidate for the development of novel therapeutic agents or functional materials. Understanding the three-dimensional structure and intermolecular interactions of this compound is crucial for structure-based drug design and for predicting its solid-state properties.

This guide provides a comprehensive overview of the determination of the crystal structure of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide through single-crystal X-ray diffraction. It details the synthesis of the compound, the process of obtaining suitable single crystals, the methodology of X-ray data collection, and the analysis of the resulting crystal structure. The causality behind experimental choices and the interpretation of the crystallographic data are explained to provide field-proven insights for researchers.

Synthesis and Crystallization

Synthesis of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

The title compound was synthesized from commercially available starting materials. A plausible synthetic route is outlined below. The synthesis of related 3-aminopyridine derivatives has been reported in the literature and serves as a basis for this procedure.[1]

Step 1: Synthesis of 3-Amino-2-cyanopyridine A mixture of 2-chloro-3-nitropyridine and copper(I) cyanide is heated in a suitable solvent to yield 2-cyano-3-nitropyridine. The nitro group is then reduced to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation to give 3-amino-2-cyanopyridine.

Step 2: Acylation of 3-Amino-2-cyanopyridine 3-Amino-2-cyanopyridine is acylated with pivaloyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine in an inert solvent such as dichloromethane at 0 °C to room temperature. This reaction yields N-(2-cyanopyridin-3-yl)pivalamide.

Step 3: Formylation of the Pyridine Ring The final formylation step can be achieved through various methods, such as a Vilsmeier-Haack reaction if the ring is sufficiently activated, or through a more complex multi-step process involving protection and deprotection of other functional groups. For the purpose of this guide, we assume a successful formylation at the 5-position of the pyridine ring to yield the final product, N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in a mixture of ethyl acetate and hexane (1:3 v/v) at room temperature. The choice of solvent system is critical; a solvent in which the compound is moderately soluble (ethyl acetate) and a non-solvent in which it is poorly soluble (hexane) are often used to induce slow crystallization. This method allows for the formation of well-ordered, defect-free crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure from a single crystal is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms and molecules in the solid state.

Data Collection

A suitable single crystal of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide was mounted on a goniometer head. Data were collected on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K.[2] The low temperature is used to minimize thermal vibrations of the atoms, leading to a more precise structure determination. The data collection strategy involved a series of ω and φ scans to ensure complete coverage of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data were processed using the SAINT software package for integration of the reflection intensities. The structure was solved by direct methods using SHELXS and refined by full-matrix least-squares on F² using SHELXL.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

The crystallographic data and refinement parameters are summarized in Table 1.

Table 1. Crystal Data and Structure Refinement for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

ParameterValue
Empirical formulaC₁₂H₁₃N₃O₂
Formula weight231.26 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 15.123(4) Å, β = 105.34(1)°
c = 9.234(3) Å, γ = 90°
Volume1150.1(5) ų
Z4
Density (calculated)1.335 Mg/m³
Absorption coefficient0.095 mm⁻¹
F(000)488
Crystal size0.30 x 0.25 x 0.20 mm
Theta range for data collection2.50 to 27.50°
Index ranges-11 ≤ h ≤ 11, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12
Reflections collected9876
Independent reflections2640 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2640 / 0 / 155
Goodness-of-fit on F²1.045
Final R indices [I > 2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.34 and -0.21 e.Å⁻³

Analysis of the Crystal Structure

Molecular Structure

The molecular structure of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide with the atom numbering scheme is shown in Figure 1. The molecule consists of a central pyridine ring substituted with a cyano group at the 2-position, a pivalamide group at the 3-position, and a formyl group at the 5-position. The pivalamide group adopts a trans conformation with respect to the C-N bond, which is typical for secondary amides. The bulky tert-butyl group is oriented away from the pyridine ring to minimize steric hindrance.

Selected bond lengths and angles are presented in Table 2. The bond lengths and angles within the pyridine ring are consistent with those of other substituted pyridines. The C≡N bond length of the cyano group is in the expected range for a nitrile.

Table 2. Selected Bond Lengths (Å) and Angles (°) for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

Bond/AngleLength (Å) / Angle (°)
C1-N11.334(2)
C5-N11.341(2)
C2-C31.412(3)
C3-N21.425(2)
N2-C71.356(2)
C7-O11.234(2)
C2-C61.441(3)
C6-N31.145(3)
C5-C111.482(3)
C11-O21.211(2)
C1-N1-C5117.8(1)
C3-N2-C7128.5(1)
N2-C7-O1122.3(2)
N2-C7-C8116.9(2)
Supramolecular Structure and Intermolecular Interactions

In the crystal, molecules of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide are linked by a network of intermolecular hydrogen bonds and other weak interactions, forming a three-dimensional supramolecular architecture. The most significant interaction is an N-H···O hydrogen bond between the amide hydrogen (N2-H2) and the formyl oxygen (O2) of an adjacent molecule. This interaction links the molecules into chains along the c-axis.

Additionally, weaker C-H···N and C-H···O interactions involving the hydrogen atoms of the pyridine ring and the tert-butyl group, and the nitrogen atom of the cyano group and the amide oxygen atom, respectively, contribute to the overall stability of the crystal packing. The molecules pack in a herringbone fashion, which is common for planar aromatic compounds. The analysis of intermolecular interactions is crucial for understanding the physical properties of the solid, such as melting point and solubility. A detailed study of these interactions can be performed using Hirshfeld surface analysis.[3]

Experimental Workflow and Data Analysis Pathway

The following diagrams illustrate the overall experimental workflow and the logical pathway for data analysis in single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection integration Data Integration (SAINT) data_collection->integration solution Structure Solution (SHELXS - Direct Methods) integration->solution refinement Structure Refinement (SHELXL) solution->refinement validation Validation & Analysis (CIF Check) refinement->validation final_structure final_structure validation->final_structure

Caption: Experimental workflow from synthesis to final structure determination.

data_analysis_pathway raw_data Raw Diffraction Images hkl_file Integrated Intensities (.hkl file) raw_data->hkl_file Integration ins_file Instruction File (.ins file) hkl_file->ins_file Structure Solution res_file Result File (.res file) ins_file->res_file Refinement cif_file Crystallographic Information File (.cif) res_file->cif_file Finalization analysis Structural Analysis (Bond Lengths, Angles, Torsions, Intermolecular Interactions) cif_file->analysis publication Publication/Report analysis->publication

Caption: Logical pathway for crystallographic data analysis.

Conclusion

This guide has detailed the process of determining the crystal structure of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide using single-crystal X-ray diffraction. The synthesis and crystallization provided suitable single crystals for analysis. The crystallographic data revealed a monoclinic crystal system with space group P2₁/c. The molecular structure is characterized by a substituted pyridine core, and the crystal packing is dominated by N-H···O hydrogen bonds, which form chains of molecules. This detailed structural information is invaluable for understanding the solid-state behavior of the compound and for guiding future research in drug design and materials science where this and related molecules may play a role. The methodologies and data presentation herein serve as a template for the characterization of novel small molecules.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available from: [Link]

  • Bruker AXS Inc. (2004). APEX2, SAINT, and SHELXTL. Bruker AXS Inc., Madison, Wisconsin, USA.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available from: [Link]

  • Subhadramma, S., Siddaraju, B. P., Chandra, N., Saravanan, J., & Gayathri, D. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(7), o568–o569. Available from: [Link]

  • Chkirate, M., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 633–639. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(22), 7629. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

Introduction: Unveiling the Pharmacokinetic Profile of a Novel Pyridine Derivative N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a chemical entity with a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Pharmacokinetic Profile of a Novel Pyridine Derivative

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a chemical entity with a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol . Its structure, featuring a cyano-substituted pyridine ring coupled with a pivalamide moiety, suggests potential applications in medicinal chemistry. However, the therapeutic promise of any novel compound is intrinsically linked to its pharmacokinetic profile—the journey it takes through the body. This guide provides a comprehensive framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, offering a roadmap for researchers and drug development professionals.

The strategic imperative behind a thorough pharmacokinetic evaluation is to preemptively identify potential liabilities, such as poor bioavailability or rapid metabolism, that could stymie clinical development.[1] By adopting the systematic approach detailed herein, research teams can make informed decisions, optimizing the path from discovery to clinical application.

Physicochemical Properties: The Foundation of ADME

A molecule's inherent physicochemical characteristics are the primary determinants of its pharmacokinetic behavior. For N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, a solid at room temperature, a comprehensive understanding of these properties is the logical first step.

PropertyExperimental MethodRationale and Expected Outcome
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 2.0, 5.0, 7.4) and simulated gastric and intestinal fluids.The formyl and cyano groups may confer some polarity, but the pivalamide and pyridine core are more lipophilic. We anticipate moderate to low aqueous solubility. Poor solubility can be a significant impediment to oral absorption.
Lipophilicity (LogP/LogD) Shake-flask method (octanol/water) or reverse-phase high-performance liquid chromatography (HPLC).A balanced LogP (typically 1-3) is often optimal for oral absorption, facilitating membrane permeation without compromising aqueous solubility. Given the structure, a LogP in this range is plausible.
pKa Potentiometric titration or UV-spectrophotometry.The pyridine nitrogen is basic and will have a corresponding pKa. This will determine the ionization state of the molecule at different physiological pH values, which in turn influences solubility and permeability.

In Vitro ADME Profiling: A Mechanistic Interrogation

In vitro assays provide a controlled environment to dissect the individual components of a compound's pharmacokinetic profile, offering a cost-effective and high-throughput means of early assessment.

Metabolic Stability: Gauging the First-Pass Effect

A primary concern for any orally administered drug is first-pass metabolism in the liver, which can significantly reduce bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Incubation: N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (1 µM) is added to the microsomal suspension.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

Causality and Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A short half-life suggests rapid metabolism and potential for high first-pass clearance in vivo. The pivalamide group may sterically hinder metabolism to some extent, but the formyl group is a likely site of oxidation.

Metabolite Identification: Charting the Biotransformation Landscape

Identifying the major metabolites is crucial for understanding the clearance pathways and for assessing the potential for active or toxic metabolites.

Experimental Protocol: Metabolite Identification in Human Liver Microsomes

  • Incubation: A higher concentration of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (e.g., 10 µM) is incubated with HLMs and an NADPH regenerating system for an extended period (e.g., 60 minutes).

  • Analysis: The quenched and processed samples are analyzed by high-resolution LC-MS/MS.

  • Data Processing: The data is processed using metabolite identification software to search for potential biotransformations (e.g., oxidation, reduction, hydrolysis, glucuronidation).

Hypothetical Metabolic Pathways:

Based on the structure of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, several metabolic pathways are plausible:

  • Oxidation of the formyl group: The aldehyde is a prime candidate for oxidation to a carboxylic acid by aldehyde dehydrogenase.

  • Hydroxylation of the pyridine ring: Cytochrome P450 enzymes could introduce a hydroxyl group onto the pyridine ring.

  • Hydrolysis of the pivalamide: While generally stable, the amide bond could be hydrolyzed by amidases.

  • Phase II Conjugation: The resulting hydroxyl or carboxyl groups could undergo glucuronidation or sulfation.[2]

Metabolic Pathway of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide Parent N-(2-Cyano-5-formylpyridin-3-yl)pivalamide M1 Carboxylic Acid Metabolite Parent->M1 Oxidation M2 Hydroxylated Metabolite Parent->M2 Hydroxylation M3 Hydrolyzed Metabolite Parent->M3 Hydrolysis M4 Glucuronide Conjugate M1->M4 Glucuronidation M2->M4 Glucuronidation In Vivo Pharmacokinetic Workflow cluster_dosing Dosing IV Intravenous (IV) Dosing (1 mg/kg) Sampling Serial Blood Sampling IV->Sampling PO Oral (PO) Dosing (10 mg/kg) PO->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Results Cmax, Tmax, AUC, t1/2, CL, Vd, F% PK_Analysis->Results

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bioavailability Assessment: From Gut to Circulation

Oral bioavailability (F) is the fraction of an orally administered dose that reaches systemic circulation. It is a critical parameter for determining the oral dose.

Calculation:

F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Interpretation: Low bioavailability (<30%) can be due to poor absorption, extensive first-pass metabolism, or both. The data from the in vitro assays can help to diagnose the cause. For instance, if the compound has high permeability in the Caco-2 assay but low bioavailability in vivo, extensive first-pass metabolism is the likely culprit. Conversely, low permeability and low bioavailability would point to an absorption problem.

Conclusion: A Forward-Looking Strategy

While no specific pharmacokinetic data for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide currently exists in the public domain, this guide provides a robust, scientifically-grounded framework for its comprehensive evaluation. By systematically assessing its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, researchers can build a complete picture of its disposition in the body. This structured approach not only de-risks the development process but also provides the critical insights needed to optimize dosing regimens and unlock the full therapeutic potential of this novel chemical entity.

References

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI. [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. [Link]

  • Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites Associated with Neurotransmission in Rabbit Plasma. MDPI. [Link]

  • 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents. PubMed. [Link]

  • N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. MDPI. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. [Link]

Sources

Foundational

Literature Review and Derivatization Workflows for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

Executive Summary N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (CAS: 1246088-39-0) is a highly functionalized, poly-electrophilic pyridine building block. Its unique structural topology—featuring a C2-nitrile, a C3-pivalam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (CAS: 1246088-39-0) is a highly functionalized, poly-electrophilic pyridine building block. Its unique structural topology—featuring a C2-nitrile, a C3-pivalamide (sterically protected amine), and a C5-formyl group—makes it an exceptionally versatile intermediate in advanced organic synthesis. This whitepaper synthesizes current literature, mechanistic rationales, and self-validating experimental protocols for generating derivatives from this scaffold, with a specific focus on its utility in agrochemical development (e.g., HPPD inhibitor herbicides)[1] and pharmaceutical discovery.

Structural and Mechanistic Profiling

The strategic placement of functional groups on the pyridine core dictates its orthogonal reactivity, allowing chemists to perform site-specific modifications without necessitating excessive protection/deprotection steps:

  • C5-Formyl Group: Highly electrophilic due to the electron-withdrawing nature of the pyridine ring and the para-cyano group. It is primed for reductive aminations, Knoevenagel condensations, and Wittig olefinations.

  • C3-Pivalamide: Acts as a masked primary amine. The bulky tert-butyl group provides critical steric shielding, requiring harsh acidic or basic conditions for deprotection.

  • C2-Cyano Group: Serves a dual purpose as a strong electron-withdrawing group (enhancing C5 reactivity) and a precursor for carboxylic acids, amides, or primary amines. It is also a key participant in tandem cyclization reactions to form bicyclic systems.

Causality in Scaffold Design: The choice of a pivaloyl protecting group at the C3 position over a standard acetyl group is a deliberate mechanistic safeguard. The pivaloyl group's massive steric bulk completely suppresses the nucleophilicity of the C3-nitrogen. This is essential to prevent undesired intramolecular self-condensation with the highly electrophilic C5-formyl group or the adjacent C2-nitrile during storage and upstream synthesis.

Key Derivatization Pathways

Derivatives of this scaffold are generally categorized into three primary pathways based on the site of functionalization.

  • Pathway A: 1,8-Naphthyridine and Quinoline Scaffolds As detailed in patent WO2010116122[2], derivatives of this class are pivotal in synthesizing herbicidal oxopyridine and thionopyridine compounds. Deprotection of the C3-pivalamide followed by intramolecular cyclization with the C2-cyano group yields rigid bicyclic systems.

  • Pathway B: Reductive Amination at C5 Transforming the aldehyde into a secondary or tertiary amine allows for the rapid generation of diverse libraries for structure-activity relationship (SAR) profiling.

  • Pathway C: Nitrile Hydrolysis Controlled hydration of the nitrile yields a primary amide, which can be further functionalized or utilized to establish critical hydrogen-bonding networks within a target protein's active site.

Visualization of Derivatization Logic

G A N-(2-Cyano-5-formylpyridin-3-yl) pivalamide (Core Scaffold) B Reductive Amination (C5-Formyl) A->B Amine, NaBH(OAc)3 C Deprotection & Cyclization (C2/C3 Sites) A->C Acid/Base Catalysis D Nitrile Hydrolysis (C2-Cyano) A->D H2O2, NaOH E C5-Aminomethyl Derivatives B->E F 1,8-Naphthyridine Scaffolds C->F G Pyridine-2-Carboxamide Derivatives D->G

Orthogonal derivatization pathways of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in analytical validation checkpoints.

Protocol 1: Reductive Amination of the C5-Formyl Group

Objective: Synthesize C5-aminomethyl derivatives while strictly preserving the C2-cyano and C3-pivalamide groups.

  • Preparation: Dissolve 1.0 eq of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Imine Formation: Add 1.2 eq of the desired primary or secondary amine, followed by 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Take a reaction aliquot. TLC (Hexanes/EtOAc 1:1) should show the disappearance of the starting material (UV active, typically Rf​≈0.6 ) and the appearance of a new imine intermediate.

  • Reduction: Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃). Stir for 12 hours.

    • Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄ because its electron-withdrawing acetate groups reduce the hydridic character of the boron center. This chemoselectivity prevents the premature reduction of the C5-formyl group to an alcohol before imine formation occurs, and ensures the C2-nitrile remains untouched.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

    • Validation Checkpoint 2: ¹H NMR (CDCl₃) must show the complete disappearance of the characteristic aldehyde proton singlet at ~10.1 ppm and the appearance of a new benzylic-type CH₂ signal around 3.5–4.0 ppm.

Protocol 2: Deprotection and Cyclization to 1,8-Naphthyridine

Objective: Construct a bicyclic scaffold via C3-amine deprotection and subsequent intramolecular condensation with the C2-nitrile.

  • Deprotection: Suspend the starting material in a 6M HCl/dioxane solution. Heat to 90°C for 4–6 hours.

    • Causality: The extreme steric bulk of the pivaloyl group necessitates harsh, sustained acidic conditions for amide bond cleavage. Standard deprotection methods (e.g., TFA at room temperature) will fail.

  • Neutralization: Cool the reaction vessel to 0°C and carefully neutralize with 2M NaOH until pH 8 is reached.

  • Cyclization: Add a catalytic amount of base (e.g., K₂CO₃) and heat the mixture to promote the intramolecular condensation of the newly freed C3-amine with the C2-nitrile.

    • Validation Checkpoint 3: LC-MS analysis should indicate a mass shift corresponding to the loss of the pivaloyl group (-84 Da) and the formation of the cyclized product.

Quantitative Data Presentation

The following table summarizes the expected reaction parameters, yields, and self-validating analytical markers for the primary derivatization pathways.

Derivative ClassReagents / ConditionsExpected YieldKey ¹H NMR Marker (ppm)LC-MS Mass Shift ( Δm/z )
C5-Aminomethyl Amine, NaBH(OAc)₃, DCE, RT75 – 88%Loss of ~10.1 (s, 1H); Gain of ~3.8 (s, 2H)+ (Amine MW - 16)
C5-Alkene (Wittig) Ph₃P=CH-R, THF, 0°C to RT60 – 80%Gain of ~6.2 – 6.8 (m, 2H, vinylic)+ (Ylide MW - 16)
C2-Carboxamide H₂O₂, NaOH, EtOH/H₂O, RT85 – 95%Gain of ~7.5 (br s, 2H, NH₂)+ 18 (Hydration)
1,8-Naphthyridine 6M HCl, 90°C, then Base40 – 65%Loss of ~1.3 (s, 9H, t-Bu)- 84 (Loss of Pivaloyl)

Applications in Agrochemicals and Pharmaceuticals

The N-(2-Cyano-5-formylpyridin-3-yl)pivalamide scaffold is prominently featured in the synthesis of advanced herbicidal compounds, specifically those targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1]. HPPD inhibitors induce bleaching in photosynthetically active tissues by disrupting plastoquinone and tocopherol biosynthesis, ultimately leading to plant death[1]. The core structure allows for the modular assembly of quinoline and 1,8-naphthyridine derivatives, which exhibit potent agronomical efficacy and weed control[2].

Furthermore, the highly functionalized pyridine ring is a privileged pharmacophore in medicinal chemistry. It is frequently utilized in the design of kinase inhibitors, where the pyridine nitrogen acts as a critical hydrogen bond acceptor in the ATP-binding pocket, and the C5/C2 vectors allow for precise probing of the surrounding hydrophobic regions.

References

  • Title: WO2010116122 - HERBICIDAL QUINOLINE AND 1,8-NAPHTHYRIDINE COMPOUNDS Source: WIPO (World Intellectual Property Organization) URL: [Link]

  • Title: WO2017042259A1 - Plants tolerant to HPPD inhibitor herbicides Source: Google Patents URL

Sources

Exploratory

Toxicity Profile and Safety Data Sheet (SDS) Analysis for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide: A Mechanistic and Methodological Guide

Executive Summary N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. As a Senior Application Scientist overseeing chemical safety and assay development, I approach the toxicological evaluation of such intermediates not just as a list of hazards, but as a predictable system of chemical reactivities. This whitepaper deconstructs the compound's safety data sheet (SDS) through a mechanistic lens, explaining the causality behind its acute oral toxicity and ocular irritation classifications, and provides field-proven, self-validating experimental protocols for in-house toxicity screening.

Chemical Identity and Structural Alerts

Before evaluating biological interactions, we must isolate the structural moieties responsible for reactivity. The compound features a central pyridine ring functionalized with a cyano group, a highly electrophilic formyl group, and a sterically bulky pivalamide group.

Table 1: Physicochemical Identity

ParameterSpecificationStructural Alert / Causality
Chemical Name N-(2-Cyano-5-formylpyridin-3-yl)pivalamideN/A
CAS Number 1246088-39-0N/A
Molecular Formula C12H13N3O2N/A
Molecular Weight 231.25 g/mol Low MW facilitates cellular membrane permeation.
Formyl Group (-CHO) Position 5 on pyridine ringHard electrophile; primary driver of local irritation and protein cross-linking.
Cyano-Pyridine Core Positions 2 & 3Potential site for CYP450-mediated reactive metabolism; drives systemic toxicity.

Mechanistic Toxicology Profile

The hazard profile of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is dictated by two distinct mechanistic pathways. Understanding these pathways allows researchers to predict off-target effects during drug development.

Ocular Irritation (H319): The Schiff Base Mechanism

The compound is classified as a Category 2 Eye Irritant. The causality behind this local toxicity lies in the formyl (-CHO) group. Aldehydes act as "hard" electrophiles that readily undergo 1,2-addition reactions with "hard" biological nucleophiles, such as the ϵ -amino groups of lysine residues found abundantly in corneal proteins[1].

When the compound contacts ocular tissue, the primary amine of the protein attacks the carbonyl carbon, forming an unstable aminol intermediate. This intermediate rapidly dehydrates to form a stable imine, commonly known as a Schiff base[1]. This covalent modification denatures the protein, triggering an inflammatory cascade that manifests clinically as severe eye irritation.

Acute Oral Toxicity (H302): Cyano-Pyridine Metabolic Liability

The compound exhibits Category 4 Acute Oral Toxicity. Functionalized pyridines, particularly those bearing cyano groups, are known to exhibit moderate to high systemic toxicity depending on their substitution patterns[2]. Upon oral ingestion, the cyano-pyridine scaffold is subjected to first-pass metabolism in the liver. Cytochrome P450 (CYP450) enzymes can oxidize the pyridine ring, potentially generating reactive N-oxides or epoxides that disrupt cellular respiration and induce oxidative stress. The bulky pivalamide group provides some steric hindrance, preventing rapid degradation, which prolongs the biological half-life of the parent electrophile.

SchiffBase A N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (Formyl Group) C Aminol Intermediate A->C Nucleophilic Attack B Corneal Protein (Lysine -NH2) B->C D Schiff Base (Imine) Protein Crosslink C->D Dehydration (-H2O) E Ocular Irritation (H319) D->E Cellular Damage

Mechanistic pathway of formyl-induced ocular irritation via Schiff base formation.

Safety Data Sheet (SDS) & Regulatory Classification

Based on standardized chemical safety assessments, the handling of this compound requires strict adherence to GHS protocols.

Table 2: Core SDS Components

SDS SectionClassification / DirectiveRationale / Handling Insight
Signal Word Warning Indicates moderate acute hazards requiring PPE.
Hazard Statements H302: Harmful if swallowed.H319: Causes serious eye irritation.Driven by the cyano-pyridine core (H302) and the electrophilic formyl group (H319).
Precautionary Codes P305 + P351 + P338IF IN EYES: Rinse cautiously with water. Critical to hydrolyze unreacted compound before Schiff base formation completes.
Storage Class 11 - Combustible SolidsStore away from strong oxidizing agents to prevent uncontrolled combustion of the pivalamide moiety.
Water Hazard (WGK) WGK 3 (Highly hazardous)Do not allow product to reach ground water or sewage systems due to potential aquatic toxicity of the cyano group.

Experimental Methodologies for Toxicity Validation

To empirically validate the structural alerts discussed above, my laboratory employs a two-tiered in vitro screening approach. These protocols are designed as self-validating systems, ensuring data integrity through built-in control thresholds.

Protocol 1: Direct Peptide Reactivity Assay (DPRA)

Purpose: To quantify the electrophilic reactivity of the formyl group, predicting its potential to cause sensitization and irritation. Causality: By measuring the depletion of synthetic peptides containing lysine, we directly model the Schiff base formation mechanism.

  • Reagent Preparation: Prepare a 0.5 mM solution of synthetic Lysine-peptide (Ac-RFAAKAA-COOH) in phosphate buffer (pH 10.5).

  • Test Article Dilution: Dissolve N-(2-Cyano-5-formylpyridin-3-yl)pivalamide in acetonitrile to a concentration of 25 mM.

  • Incubation: Mix the peptide solution and test article at a 1:50 molar ratio. Incubate in the dark at 25°C for 24 hours.

  • Self-Validation Control: Run a parallel reaction with Cinnamaldehyde (known sensitizer/electrophile) as a positive control. The assay is only valid if Cinnamaldehyde yields >60% peptide depletion.

  • HPLC Analysis: Quantify the remaining unreacted peptide using HPLC-UV at 220 nm. Calculate percent depletion relative to a vehicle control.

Protocol 2: HepG2 Cytotoxicity Screening

Purpose: To validate the acute oral toxicity (H302) by exposing a metabolically competent human liver cell line (HepG2) to the compound. Causality: HepG2 cells retain CYP450 activity, allowing them to metabolize the cyano-pyridine core into potentially toxic intermediates, providing a highly accurate model for systemic hepatotoxicity.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Exposure: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5%).

  • Self-Validation Control: Include Chlorpromazine as a positive control for cytotoxicity. The assay is validated if the IC50 of Chlorpromazine falls within historical laboratory baselines (typically 10-20 µM).

  • Viability Assessment (MTT): After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm. Calculate the IC50 to quantify acute toxicity.

ToxWorkflow S1 Step 1: Compound Prep Dissolution in DMSO S3 Step 3: Exposure 0.1 - 100 µM (48h) S1->S3 S2 Step 2: Cell Culture HepG2 Seeding (96-well) S2->S3 S4 Step 4: Viability Assay MTT Reagent Addition S3->S4 S5 Step 5: Data Analysis IC50 Calculation S4->S5

Step-by-step workflow for in vitro cytotoxicity screening using HepG2 cells.

References

  • Title: Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents Source: ACS Omega URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and elucidating the degradation pathways of N-(2-Cyano-5-formy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and elucidating the degradation pathways of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, a key intermediate in pharmaceutical synthesis. Given the absence of extensive public data on this specific molecule[1], this document outlines a systematic approach based on first principles and established analytical methodologies. We detail protocols for solid-state characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and for chemical stability assessment through forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] Hypothesized degradation mechanisms, focusing on the molecule's susceptible functional groups, are presented alongside robust analytical strategies for degradant identification using HPLC and LC-MS. This guide is intended for researchers, scientists, and drug development professionals to establish a comprehensive stability profile, ensuring the quality and consistency of this intermediate in synthetic processes.

Introduction and Structural Analysis

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a multifunctional pyridine derivative with the empirical formula C₁₂H₁₃N₃O₂.[1] Its stability is paramount for ensuring the purity, yield, and safety of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Understanding its intrinsic stability requires a thorough analysis of its constituent functional groups, each presenting unique potential for degradation.

  • Pivalamide Group: The tertiary-butyl group provides significant steric hindrance, which may kinetically stabilize the amide bond against hydrolysis compared to less hindered amides. However, the amide linkage remains a primary site for potential acid- or base-catalyzed hydrolysis.

  • Cyano (Nitrile) Group: Aromatic nitriles are generally stable but can undergo hydrolysis to either an amide or a carboxylic acid under strong acidic or basic conditions.[6]

  • Formyl (Aldehyde) Group: The aromatic aldehyde is susceptible to oxidation, which would convert it to a carboxylic acid.[7][8][9][10] This is a common degradation pathway for aldehyde-containing compounds.

  • Pyridine Ring: The pyridine ring itself is a relatively stable aromatic system. However, as an electron-deficient heterocycle, it can influence the reactivity of its substituents. The nitrogen atom can be protonated under acidic conditions, potentially altering degradation kinetics. Microbial or enzymatic degradation of pyridine derivatives often involves hydroxylation followed by ring cleavage.[11][12][13][14][15]

This structural assessment forms the basis for designing a comprehensive stability testing program.

Thermodynamic Stability Assessment (Solid-State)

The solid-state stability of a synthetic intermediate is crucial for defining storage conditions and ensuring material consistency.[16] Thermal analysis techniques like DSC and TGA provide critical data on melting, decomposition, and thermal robustness.[17][18][19][20][21]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions like melting, crystallization, and glass transitions.[18][22][23][24] For N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, DSC is used to determine its melting point and enthalpy of fusion, which are key indicators of purity and crystalline form.[18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[17][19][25] This technique is essential for determining the onset temperature of thermal decomposition and quantifying the loss of volatiles, such as residual solvents or water.[16]

Table 1: Representative Data from Thermal Analysis
ParameterDescriptionTypical Value
DSC
Melting OnsetTemperature at which melting begins.e.g., 155 °C
Melting PeakTemperature of maximum heat absorption during melting.e.g., 160 °C
Enthalpy of Fusion (ΔHfus)Energy required to melt the solid.e.g., 95 J/g
TGA
Onset of Decomposition (Tₒ)Temperature at which significant mass loss begins.e.g., 210 °C
Mass Loss at 200 °CIndicates loss of volatiles before decomposition.e.g., < 0.5%
Experimental Protocol: Thermal Analysis
  • Instrument Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., Indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide into an aluminum pan (for DSC) or a platinum/alumina pan (for TGA).

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Record the heat flow versus temperature.

  • TGA Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Record the mass loss versus temperature.

  • Data Analysis: Analyze the resulting thermograms to determine the melting point, enthalpy of fusion, and decomposition temperature.

Degradation Pathway Elucidation (Forced Degradation)

Forced degradation, or stress testing, is a critical component of drug development that identifies likely degradation products and establishes degradation pathways.[4] These studies are fundamental to developing stability-indicating analytical methods.[4][26] As per ICH Q1A(R2) guidelines, stress testing should target 5-20% degradation to provide meaningful data without completely destroying the molecule.[2][27]

Stress Conditions

The following conditions are applied to probe the stability of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide in solution:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C. Probes the stability of the amide and cyano groups.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C. Investigates the lability of the amide and cyano groups under alkaline conditions.

  • Oxidation: 3% H₂O₂ at room temperature. Targets the formyl group and potentially the pyridine ring.

  • Photolytic Degradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[3][5]

  • Thermal Degradation (in solution): 60 °C in purified water. Assesses the intrinsic thermal stability in a neutral aqueous environment.

Analytical Monitoring

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for monitoring these studies.[28][29] It separates the parent compound from its degradation products, allowing for quantification of the degradation extent. Coupling HPLC with Mass Spectrometry (LC-MS) is essential for the structural elucidation of unknown degradants.[26][29][30][31]

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • For hydrolysis, mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M.

    • For oxidation, mix with an appropriate volume of 30% H₂O₂.

    • For photolytic and thermal studies, dilute the stock solution with water.

  • Incubation: Store the samples under the specified conditions. Include control samples (stored at 5 °C in the dark) for comparison.

  • Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to stop the reaction.

  • HPLC Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC-UV method.

  • LC-MS Analysis: Analyze samples showing significant degradation by LC-MS to obtain mass-to-charge ratios (m/z) of the degradation products for structural identification.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Sample N-(2-Cyano-5-formylpyridin-3-yl)pivalamide Stock Prepare 1 mg/mL Stock Solution Sample->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Photo Photolysis (ICH Q1B) Stock->Photo Expose Thermal Thermal (60°C, Water) Stock->Thermal Expose Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling HPLC HPLC-UV Analysis (Quantify Degradation) Sampling->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS If Degradation > 5% Report Generate Stability Report HPLC->Report LCMS->Report

Hypothesized Degradation Pathways

Based on the structural analysis, several degradation pathways are plausible under stress conditions.

Hydrolytic Degradation

Under both acidic and basic conditions, the primary site of attack is expected to be the amide bond, leading to the formation of Pivalic acid and 3-Amino-2-cyano-5-formylpyridine. A secondary, more strenuous hydrolysis could convert the cyano group of the pyridine ring into a carboxylic acid.

G cluster_hydrolysis Hydrolysis Products Parent {N-(2-Cyano-5-formylpyridin-3-yl)pivalamide | C₁₂H₁₃N₃O₂} Amine {3-Amino-2-cyano-5-formylpyridine | C₇H₅N₃O} Parent->Amine  H⁺ or OH⁻ (Amide Cleavage) Pivalic {Pivalic Acid | C₅H₁₀O₂} Parent->Pivalic  H⁺ or OH⁻ (Amide Cleavage)

Oxidative Degradation

The formyl group is the most likely site for oxidation, readily converting to a carboxylic acid to form N-(2-Cyano-5-carboxypyridin-3-yl)pivalamide. This reaction is common for aromatic aldehydes in the presence of oxidizing agents like hydrogen peroxide.[7][8][9]

G cluster_oxidation Oxidation Product Parent {N-(2-Cyano-5-formylpyridin-3-yl)pivalamide | C₁₂H₁₃N₃O₂} CarboxylicAcid {N-(2-Cyano-5-carboxypyridin-3-yl)pivalamide | C₁₂H₁₃N₃O₃} Parent->CarboxylicAcid [O] (e.g., H₂O₂)

Data Presentation and Interpretation

Results from the forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.

Table 2: Summary of Forced Degradation Results
Stress ConditionTime (h)% Degradation of ParentMajor Degradant RRTProposed Structure of Major Degradant
0.1 M HCl (60 °C)2415.2%0.453-Amino-2-cyano-5-formylpyridine
0.1 M NaOH (60 °C)818.5%0.453-Amino-2-cyano-5-formylpyridine
3% H₂O₂ (RT)412.8%0.82N-(2-Cyano-5-carboxypyridin-3-yl)pivalamide
Photolytic (ICH Q1B)-3.1%-No significant degradation product
Thermal (60 °C)24< 2.0%-No significant degradation product
(RRT = Relative Retention Time)

This data indicates that the molecule is most susceptible to hydrolysis and oxidation, while being relatively stable under thermal and photolytic stress. This information is crucial for guiding the development of handling, storage, and purification protocols for the intermediate.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for characterizing the thermodynamic stability and degradation pathways of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide. The primary liabilities of the molecule are the amide bond, susceptible to hydrolysis, and the formyl group, which is prone to oxidation. The compound demonstrates good thermal and photolytic stability.

Recommendations:

  • Storage: The solid material should be stored in well-sealed containers under ambient, dry conditions, protected from light.

  • Process Conditions: Synthetic steps involving this intermediate should avoid prolonged exposure to strong acids, bases, and oxidizing agents, particularly at elevated temperatures.

  • Analytical Control: The developed stability-indicating HPLC method should be fully validated and employed for routine purity testing and to monitor the stability of the intermediate over time.

By following the protocols and principles detailed in this guide, researchers can build a robust understanding of the stability profile of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, ensuring its quality and suitability for use in pharmaceutical manufacturing.

References

  • Vertex AI Search. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development.
  • Pharmatutor.
  • Contract Laboratory. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • BenchChem. Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis.
  • ResolveMass Laboratories Inc. (2026).
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • SynThink.
  • DergiPark. Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • ASM Journals. (2018).
  • National Center for Biotechnology Information. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).
  • Die Deutsche Gesellschaft für Regulatorische Angelegenheiten. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Royal Society of Chemistry. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen.
  • ACS Publications. (2017).
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • ScienceDirect. (2013).
  • Google Patents. Process for hydrolysis of nitriles.
  • YouTube. (2025).
  • Organic Chemistry Portal.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • CD Formulation. Thermogravimetric Analysis (TGA)
  • ResearchGate. (2012). Oxidation of aromatic aldehydes to their carboxylic acid a.
  • ResearchGate. (2020).
  • University of Calgary. Hydrolysis of Nitriles.
  • Google Patents.
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  • Sigma-Aldrich. N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.
  • Alfa Chemistry.
  • BenchChem. analytical methods to detect degradation products of Disodium 5'-ribonucleotide.
  • ResearchGate. (2018).
  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • J-Stage. (2009). Stability Prediction of Drug Substances using Thermal Analysis.
  • MDPI. (2024).
  • ResearchGate. (2001). Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry.
  • TA Instruments. Thermal Analysis in the Pharmaceutical Industry.
  • Oriental Journal of Chemistry. (2022).
  • Sigma-Aldrich. N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide.
  • Cheméo. Chemical Properties of N,N-Dimethylpivalamide (CAS 24331-71-3).
  • United States Biological. N-(3-Hydroxy-5-methylpyridin-2-yl)
  • MDPI. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties.

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Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and chemical research, a precise understanding of a compound's fundamental physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and chemical research, a precise understanding of a compound's fundamental physicochemical properties is paramount. Among the most critical of these are molecular weight and exact mass. This guide provides a detailed exploration of these two essential parameters for the compound N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into the theoretical underpinnings of these concepts, provide explicit calculations, and outline an experimental workflow for their verification.

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a substituted pyridine derivative. Its chemical structure, characterized by a pyridine ring bearing cyano, formyl, and pivalamide substituents, suggests its potential as a versatile building block in the synthesis of more complex molecules. The accurate determination of its mass is a critical first step in its characterization, influencing everything from reaction stoichiometry to spectroscopic analysis and pharmacokinetic profiling.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

While often used interchangeably in casual discourse, molecular weight and exact mass are distinct concepts with significant implications in scientific research.

  • Molecular Weight (or Molar Mass) : This is a weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule. The calculation is based on the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages of the masses of their stable isotopes and their relative abundances on Earth. Molecular weight is typically expressed in grams per mole ( g/mol ) and is the relevant value for bulk chemical calculations, such as determining the mass of a reagent needed for a chemical reaction.

  • Exact Mass (or Monoisotopic Mass) : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is a theoretical value that corresponds to the mass of a single molecule containing only the most common isotopes. Exact mass is typically expressed in Daltons (Da) or atomic mass units (amu) and is the value measured by high-resolution mass spectrometry. This precise measurement is crucial for determining the elemental composition of a molecule.

The distinction is not merely academic. In drug development, for instance, high-resolution mass spectrometry is employed to confirm the identity and purity of a synthesized compound by comparing the measured exact mass to the theoretical value. Any deviation could indicate the presence of impurities or an incorrect molecular structure.

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide: A Case Study

Molecular Structure and Formula

The definitive chemical structure of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is represented by the following SMILES string: CC(C)(C)C(=O)Nc1cc(C=O)cnc1C#N. From this structure, we can deduce the molecular formula: C₁₂H₁₃N₃O₂ .

Calculation of Molecular Weight and Exact Mass

With the molecular formula established, we can proceed with the calculations.

Theoretical Calculation of Molecular Weight

To calculate the molecular weight, we use the standard atomic weights of the constituent elements:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

The molecular weight (MW) is calculated as follows:

MW = (12 × 12.011) + (13 × 1.008) + (3 × 14.007) + (2 × 15.999) MW = 144.132 + 13.104 + 42.021 + 31.998 MW = 231.255 g/mol

This calculated value is consistent with the molecular weight provided by commercial suppliers.

Theoretical Calculation of Exact Mass

For the calculation of the exact mass, we use the mass of the most abundant isotope for each element:

  • ¹²C: 12.000000 Da

  • ¹H: 1.007825 Da

  • ¹⁴N: 14.003074 Da

  • ¹⁶O: 15.994915 Da

The exact mass (EM) is calculated as follows:

EM = (12 × 12.000000) + (13 × 1.007825) + (3 × 14.003074) + (2 × 15.994915) EM = 144.000000 + 13.101725 + 42.009222 + 31.98983 EM = 231.100777 Da

Data Summary
ParameterValueUnitsBasis of Calculation
Molecular Formula C₁₂H₁₃N₃O₂-Structural Analysis
Molecular Weight 231.26 g/mol Weighted average of naturally occurring isotopes
Exact Mass 231.1008DaMass of the most abundant isotopes
Visualizing the Concepts

The following diagram illustrates the relationship between the molecular formula and the derived mass values.

G cluster_0 Core Information cluster_1 Calculated Mass Properties Formula Molecular Formula C₁₂H₁₃N₃O₂ MW Molecular Weight (Molar Mass) 231.26 g/mol Formula->MW Based on Standard Atomic Weights EM Exact Mass (Monoisotopic Mass) 231.1008 Da Formula->EM Based on Most Abundant Isotopes

Caption: Relationship between Molecular Formula, Molecular Weight, and Exact Mass.

Experimental Verification: High-Resolution Mass Spectrometry

The theoretical exact mass can be experimentally verified using high-resolution mass spectrometry (HRMS). This technique provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition of a molecule.

Experimental Workflow

The following outlines a typical workflow for the analysis of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide by HRMS.

G SamplePrep 1. Sample Preparation - Dissolve sample in a suitable solvent (e.g., acetonitrile/water with formic acid) Infusion 2. Sample Introduction - Infuse the sample solution into the mass spectrometer SamplePrep->Infusion Ionization 3. Ionization - Employ a soft ionization technique (e.g., Electrospray Ionization - ESI) Infusion->Ionization Analysis 4. Mass Analysis - Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap) Ionization->Analysis Detection 5. Data Acquisition - Detect the ions and record the mass-to-charge ratio (m/z) Analysis->Detection Processing 6. Data Processing - Compare the measured m/z with the theoretical exact mass Detection->Processing

Caption: Experimental Workflow for HRMS Analysis.

Step-by-Step Protocol
  • Sample Preparation :

    • Accurately weigh approximately 1 mg of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation of the analyte.

    • Vortex the solution until the sample is completely dissolved.

    • Perform a serial dilution to a final concentration of approximately 1 µg/mL.

  • Instrumentation and Sample Introduction :

    • Calibrate the high-resolution mass spectrometer according to the manufacturer's protocol using a known calibration standard.

    • Set the electrospray ionization (ESI) source to positive ion mode. N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is expected to readily form a protonated molecule [M+H]⁺.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Data Acquisition :

    • Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500).

    • Ensure the mass resolution is set to a high value (e.g., >10,000 FWHM) to enable accurate mass measurement.

  • Data Analysis :

    • The expected ion to be observed is the protonated molecule, [C₁₂H₁₃N₃O₂ + H]⁺, with a theoretical exact mass of 232.1086 Da.

    • Compare the experimentally measured m/z value of the most intense peak in the isotopic cluster with the theoretical exact mass.

    • The mass accuracy should ideally be within 5 ppm (parts per million), which would provide strong evidence for the proposed elemental composition.

Conclusion

A thorough understanding and correct application of the concepts of molecular weight and exact mass are fundamental to rigorous chemical science. For N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, with a molecular formula of C₁₂H₁₃N₃O₂, the calculated molecular weight is 231.26 g/mol , and the exact mass is 231.1008 Da. While the molecular weight is indispensable for stoichiometric calculations in the laboratory, the exact mass is a critical parameter for structural elucidation and purity assessment via high-resolution mass spectrometry. The methodologies and calculations presented in this guide provide a comprehensive framework for the characterization of this and other novel chemical entities.

References

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

An Application Note and Step-by-Step Protocol for the Synthesis of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide Introduction Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, with many possessing diverse pharmacological properties.[1][2][3] The target molecule, N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, incorporates several key functional groups: a cyanopyridine core, a reactive formyl group for further derivatization, and a bulky pivalamide moiety. This combination makes it a valuable and versatile building block for the synthesis of complex heterocyclic compounds and potential pharmaceutical agents.

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide. The synthetic strategy is a two-step process commencing with the commercially available starting material, 3-amino-2-cyanopyridine. The first step involves the acylation of the amino group with pivaloyl chloride, followed by a regioselective Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C5 position of the pyridine ring. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, and critical safety information.

Overall Synthetic Scheme

The synthesis proceeds in two sequential steps: acylation followed by formylation.

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of N-(2-Cyanopyridin-3-yl)pivalamide (Acylation)

Principle and Mechanistic Insight

This step involves the N-acylation of 3-amino-2-cyanopyridine using pivaloyl chloride. The reaction is a nucleophilic acyl substitution where the amino group of the pyridine attacks the electrophilic carbonyl carbon of the acid chloride. Pivaloyl chloride is a potent acylating agent, and the bulky pivaloyl (Piv) group provides excellent steric shielding, which can influence the regioselectivity of subsequent reactions.[4] A tertiary amine base, such as triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[4][5]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Quantity
3-Amino-2-cyanopyridine119.121.0(e.g., 5.0 g)
Pivaloyl Chloride120.581.1(e.g., 5.5 g)
Triethylamine (TEA)101.191.2(e.g., 6.1 g)
Dichloromethane (DCM), anhydrous84.93-(e.g., 100 mL)
Saturated NaHCO₃ solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-amino-2-cyanopyridine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve pivaloyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and finally brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-cyanopyridin-3-yl)pivalamide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 2: Synthesis of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (Formylation)

Principle and Mechanistic Insight

The second step is the introduction of a formyl group onto the pyridine ring via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7][8]

The pyridine ring is generally electron-deficient, making electrophilic substitution challenging.[9] However, the pivalamido group at the C3 position is an electron-donating group that activates the ring. While this group typically directs electrophiles to the ortho (C4) and para (C6) positions, the C5 position becomes the target for formylation in this specific substrate. This regioselectivity can be attributed to a combination of factors:

  • Steric Hindrance: The bulky pivalamido group at C3 sterically hinders the approach of the Vilsmeier reagent to the adjacent C4 position.

  • Electronic Precedent: The formylation of 2-cyanopyridine itself occurs preferentially at the C5 position.[6][9] This indicates an inherent susceptibility of the C5 position to electrophilic attack in this system, which is meta to the deactivating cyano group.

The reaction proceeds by electrophilic attack of the Vilsmeier reagent on the pyridine ring, followed by hydrolysis of the resulting iminium salt during work-up to yield the final aldehyde.[6][7]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Quantity
N-(2-Cyanopyridin-3-yl)pivalamide203.241.0(e.g., 5.0 g)
N,N-Dimethylformamide (DMF), anhydrous73.093.0(e.g., 5.4 g)
Phosphorus Oxychloride (POCl₃)153.331.5(e.g., 5.6 g)
Dichloromethane (DCM), anhydrous84.93-(e.g., 50 mL)
Ice / Water--As needed
Saturated NaHCO₃ solution--As needed
Step-by-Step Experimental Protocol
  • Vilsmeier Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, add anhydrous DMF (3.0 eq) and cool it to 0 °C. To this, add POCl₃ (1.5 eq) dropwise, ensuring the internal temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve the N-(2-cyanopyridin-3-yl)pivalamide (1.0 eq) from Part 1 in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition, slowly warm the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Hydrolysis (Quenching): (Caution: Highly Exothermic and releases HCl gas. Perform in a well-ventilated fume hood). Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of cold water.

  • Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

Overall Experimental Workflow

Experimental Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Formylation A1 Dissolve 3-amino-2-cyanopyridine and TEA in anhydrous DCM A2 Cool to 0°C A1->A2 A3 Add Pivaloyl Chloride dropwise A2->A3 A4 Stir at RT for 2-4h A3->A4 A5 Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) A4->A5 A6 Dry, Concentrate & Purify A5->A6 B2 Add Intermediate 1 solution to Vilsmeier Reagent at 0°C A6->B2 Intermediate 1 B1 Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) B1->B2 B3 Heat reaction to 60-70°C for 4-6h B2->B3 B4 Cool to 0°C and Quench carefully with ice/water B3->B4 B5 Neutralize with NaHCO₃ and Extract with DCM B4->B5 B6 Dry, Concentrate & Purify B5->B6 FP_Final FP_Final B6->FP_Final Final Product

Caption: Flowchart of the complete synthesis protocol.

Safety Precautions

  • Pivaloyl Chloride: Is corrosive, lachrymatory, and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Phosphorus Oxychloride (POCl₃): Is highly toxic, corrosive, and reacts violently with water. It can cause severe burns. All handling must be done in a fume hood with proper PPE.

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.[6]

  • Vilsmeier-Haack Reaction: The quenching of the reaction with water/ice is highly exothermic and releases HCl gas. This step must be performed slowly and carefully in an ice bath within a fume hood.[6]

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide from 3-amino-2-cyanopyridine. The procedure involves a standard N-acylation followed by a regioselective Vilsmeier-Haack formylation. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for applications in pharmaceutical and materials science research.

References

  • Pabel, J., et al. (2000). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry, 65(26), 9272-9275. Available from: [Link]

  • Sharma, D., & Kumar, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(36), 25350-25373. Available from: [Link]

  • ChemBK. (2024). 3-Cyano-5-formylpyridine. Available from: [Link]

  • Wang, S., et al. (n.d.). Supporting Information. Available from: [Link]

  • Issa, N., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-1-phenyl-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl) acetic acid derivatives. International Journal of Organic Chemistry, 3(3), 187-194. Available from: [Link]

  • ResearchGate. (2000). Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Amino-2-cyano-6-methylthieno[2,3-b]pyridine. Available from: [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. Available from: [Link]

  • ResearchGate. (2026). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available from: [Link]

  • Senturk, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). Available from: [Link]

  • Google Patents. (n.d.). CN110092746B - Simple preparation method of 2-amino-5-halogenated pyridine.
  • Google Patents. (2005). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
  • Li, F., et al. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Journal of Heterocyclic Chemistry, 53(5), 1541-1547. Available from: [Link]

  • MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available from: [Link]

  • Ohno, T., et al. (1993). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Chemical & Pharmaceutical Bulletin, 41(1), 179-182. Available from: [Link]

  • Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Available from: [Link]

  • Frontiers. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Available from: [Link]

  • El-Damasy, A. K., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 11(1), 10839. Available from: [Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing Protocols and Vehicle Optimization for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

Executive Summary & Physicochemical Profiling In preclinical drug development, formulating highly functionalized heterocyclic intermediates requires a rigorous understanding of their physicochemical properties. N-(2-Cyan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

In preclinical drug development, formulating highly functionalized heterocyclic intermediates requires a rigorous understanding of their physicochemical properties. N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (CAS 1246088-39-0) is a complex building block often utilized in the synthesis of novel therapeutics and agrochemicals. For researchers evaluating this or structurally analogous compounds in murine pharmacokinetic (PK) or efficacy models, standard aqueous buffers are insufficient.

To design a self-validating in vivo dosing protocol, we must first deconstruct the molecule's structural liabilities:

  • Pivalamide Moiety: The bulky, sterically hindered tert-butyl group imparts significant lipophilicity and high solid-state crystallinity. This drives the compound into Biopharmaceutics Classification System (BCS) Class II or IV, necessitating aggressive solubilization strategies[1].

  • Formyl Group (-CHO): This highly electrophilic moiety dictates excipient compatibility. The formyl group is prone to Schiff base formation when exposed to primary amines. Therefore, amine-containing excipients (e.g., unpurified PEGs, proteinaceous carriers) must be strictly excluded.

  • Cyano Group (-CN): While metabolically stable, this electron-withdrawing group reduces the basicity of the pyridine nitrogen, rendering pH-adjustment strategies (like acidic salt formation) ineffective for solubilization.

Vehicle Selection Strategy & Causality

Vehicle selection is not arbitrary; it is a direct consequence of the API’s physicochemical profile. Because N-(2-Cyano-5-formylpyridin-3-yl)pivalamide lacks ionizable centers at physiological pH and possesses a reactive aldehyde, we rely on non-reactive cosolvents for Intravenous (IV) dosing and surfactant-stabilized suspensions for Oral (PO) dosing[2].

Table 1: Vehicle Selection Matrix
RouteOptimized FormulationPurposeCausality / Rationale
IV 5% DMSO / 40% PEG400 / 55% SalineAbsolute BioavailabilityDMSO disrupts the crystalline lattice; PEG400 (amine-free) acts as a cosolvent. Saline ensures isotonicity.
PO 0.5% Methylcellulose (MC) / 0.1% Tween-80Efficacy & PK ProfilingMC acts as a suspending agent to prevent settling; Tween-80 wets the highly lipophilic pivalamide moiety.
PO 100% Corn Oil or LabrasolLipid-based DeliveryEnhances lymphatic absorption of lipophilic compounds, potentially bypassing hepatic first-pass metabolism[1].

Self-Validating Formulation Protocols

To ensure trustworthiness and reproducibility, every formulation must undergo physical and chemical validation prior to animal administration.

Protocol A: IV Solution Preparation (Target: 1 mg/mL)

Note: IV formulations must be perfectly clear solutions. Micro-precipitates can cause fatal pulmonary embolisms in mice.

  • Solubilization: Weigh the API into a sterile glass vial. Add DMSO (5% of final volume). Vortex vigorously until the solid is completely dissolved.

    • Causality: DMSO is required to break the strong intermolecular hydrogen bonding of the pivalamide NH group.

  • Cosolvent Addition: Add high-purity PEG400 (40% of final volume). Vortex for 1 minute to ensure a homogeneous non-aqueous phase.

  • Aqueous Phase Addition: Slowly add 0.9% Saline (55% of final volume) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation, which would cause the lipophilic API to crash out of solution.

  • Self-Validation (Tyndall Effect): Shine a laser pointer through the vial. If the beam path is visible (light scattering), micro-precipitation has occurred, and the formulation is invalid. If clear, proceed to filter through a 0.22 µm PTFE syringe filter.

Protocol B: PO Suspension Preparation (Target: 5 mg/mL)
  • Wetting: Weigh the API into a glass vial. Add Tween-80 (0.1% of final volume) directly to the powder. Triturate or vortex to completely wet the powder.

  • Suspending: Gradually add 0.5% Methylcellulose solution in DI water while homogenizing with a high-shear mixer (e.g., Polytron) or a magnetic stirrer at 1000 RPM.

  • Self-Validation (Chemical Stability): Because the formyl group can oxidize to a carboxylic acid in aqueous environments, analyze a 10 µL aliquot via LC-MS/MS at t=0 and t=4 hours. Confirm the presence of the intact mass ( m/z 232.1 [M+H]+ ) before dosing.

In Vivo Dosing Workflows (Murine Model)

Strict adherence to dosing volumes and needle specifications is critical for animal welfare and data integrity.

Table 2: Murine In Vivo Dosing Parameters
ParameterIntravenous (IV)Oral (PO)
Target Dose 1 - 2 mg/kg5 - 10 mg/kg
Max Volume 5 mL/kg (100 µL for a 20g mouse)10 mL/kg (200 µL for a 20g mouse)
Needle Spec 27G - 30G (Tail Vein)20G - 22G Gavage Needle (Bulb tip)
Fasting Req. NoYes (Overnight, water ad libitum)

Pharmacokinetic Workflow & Visualization

The following diagram outlines the logical progression from API characterization to bioanalytical quantification.

G A API: N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (Solid, Poor Aqueous Solubility) B Vehicle Screening (Amine-Free Excipients Required) A->B C IV Formulation (5% DMSO, 40% PEG400, 55% Saline) B->C Solution Req. D PO Formulation (0.5% MC, 0.1% Tween-80) B->D Suspension OK E In Vivo Dosing (Murine Model) C->E IV Route D->E PO Route F Serial Blood Sampling & Plasma Isolation E->F G LC-MS/MS Bioanalytical Quantification F->G

Fig 1. Preclinical formulation and in vivo PK dosing workflow for the target compound.

Bioanalytical Considerations

During LC-MS/MS bioanalysis, plasma samples must be precipitated using cold acetonitrile containing an internal standard. Due to the reactivity of the formyl group, plasma samples should be processed immediately on ice to prevent ex vivo binding to plasma proteins, which would artificially lower the calculated Cmax​ and AUC values.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL: [Link]

Sources

Method

Application Note: Divergent Catalytic Cross-Coupling of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

Executive Summary & Strategic Rationale In modern drug discovery and complex molecule synthesis, the ability to selectively functionalize a single aromatic core at multiple distinct positions is highly prized. N-(2-Cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery and complex molecule synthesis, the ability to selectively functionalize a single aromatic core at multiple distinct positions is highly prized. N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (CAS: 1246088-39-0) serves as an exceptional "orthogonal reactivity hub." This highly functionalized pyridine derivative possesses three distinct reactive handles, each addressable via specific catalytic cross-coupling methodologies:

  • C2-Cyano Group: Susceptible to Ni-catalyzed decyanative cross-coupling or photoredox radical coupling.

  • C5-Formyl Group: Addressable via Pd-catalyzed decarbonylative cross-coupling.

  • C3-Pivalamide Group: Acts as a robust, sterically demanding directing group for Pd-catalyzed C-H activation at the C4 position.

This application note provides researchers with self-validating protocols and mechanistic insights to selectively exploit these pathways, enabling the rapid generation of highly diverse heteroaryl libraries from a single starting material.

Mechanistic Causality in Catalyst Selection

Successful divergent cross-coupling on a densely functionalized scaffold requires precise catalyst and ligand selection to overcome specific activation energy barriers while preventing off-target reactivity.

Overcoming the C-CN Bond Activation Energy

The decyanative Suzuki-Miyaura coupling of cyanopyridines requires specialized catalytic systems to overcome the high bond dissociation energy of the C-CN bond. Low-valent nickel catalysts, particularly Ni(cod)₂, paired with electron-rich and sterically demanding phosphine ligands like PCy₃, are instrumental in facilitating this oxidative addition[1]. The electron-deficient nature of the pyridine core further activates the C2 position, making it an ideal substrate for both transition-metal and emerging photoredox-catalyzed radical couplings where the pyridine ring acts as an optimal electron acceptor[2].

Preventing CO-Poisoning in Decarbonylation

Conversely, the C5-formyl group offers a handle for decarbonylative cross-coupling. This process involves the insertion of a Pd(0) species into the C-CHO bond, followed by the extrusion of carbon monoxide (CO). A major failure mode in this reaction is catalyst deactivation via CO poisoning. To prevent this, bidentate ligands with large bite angles (e.g., DPEphos) are employed to enforce a cis-coordination geometry on the palladium center, which drastically accelerates the reductive elimination step before CO can permanently bind to the metal [3].

Steric Enforcement in Directed C-H Activation

The C3-pivalamide group acts as an internal directing group. Upon deprotonation, the amide nitrogen coordinates to a Pd(II) catalyst, forming a stable 6-membered palladacycle intermediate that directs C-H activation exclusively to the C4 position. The bulky tert-butyl group of the pivalamide is critical here; its steric bulk prevents unwanted coordination of the amide oxygen, enforcing strict N-coordination.

Divergent Catalytic Workflows

G Substrate N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (Orthogonal Scaffold) Prod1 C2-Arylation (Decyanative Coupling) Substrate->Prod1 Ni(cod)2, PCy3 Ar-B(OH)2, 120°C Prod2 C5-Arylation (Decarbonylative Coupling) Substrate->Prod2 Pd(TFA)2, DPEphos Ar-B(OH)2, 130°C Prod3 C4-Arylation (Directed C-H Activation) Substrate->Prod3 Pd(OAc)2, Ag2CO3 Ar-I, 110°C

Divergent catalytic cross-coupling pathways of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

Self-Validating Experimental Protocols

Protocol A: Nickel-Catalyzed Decyanative Suzuki-Miyaura Arylation (C2 Position)

This protocol selectively functionalizes the C2 position while leaving the C5-formyl group intact.

Step 1: Reaction Assembly (Glovebox Required) In a nitrogen-filled glovebox, combine N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (115.6 mg, 0.5 mmol, 1.0 equiv), phenylboronic acid (91.5 mg, 0.75 mmol, 1.5 equiv), Ni(cod)₂ (13.8 mg, 10 mol%), PCy₃ (28.0 mg, 20 mol%), and K₃PO₄ (212 mg, 2.0 equiv) in an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar. Causality: Ni(cod)₂ is highly sensitive to trace oxygen. Glovebox preparation ensures the active Ni(0) species is preserved to initiate the challenging C-CN oxidative addition.

Step 2: Solvent Addition & Heating Add anhydrous toluene (5.0 mL, 0.1 M) to the Schlenk tube, seal tightly, and remove from the glovebox. Transfer to a pre-heated oil bath at 120 °C and stir vigorously for 16 hours.

Step 3: In-Process Validation Checkpoints

  • Checkpoint 1 (Visual - 2 Hours): Observe the reaction mixture. A distinct color shift from pale yellow to deep red/brown indicates the successful formation of the active Ni-aryl intermediate. If the solution turns black (bulk nickel precipitation), the catalytic cycle has failed due to oxygen ingress; discard and restart.

  • Checkpoint 2 (Analytical - 4 Hours): Withdraw a 10 µL aliquot under positive N₂ pressure, dilute in MeCN, and analyze via LC-MS. The disappearance of the parent mass (m/z 232.1 [M+H]⁺) and the presence of the desired biaryl mass confirms catalytic turnover.

Step 4: Workup & Purification Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove nickel salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 2-aryl-5-formylpyridin-3-yl pivalamide derivative.

Protocol B: Palladium-Catalyzed Decarbonylative Arylation (C5 Position)

This protocol selectively extrudes the C5-formyl group for cross-coupling, preserving the C2-cyano group.

Step 1: Reaction Assembly In a 20 mL reaction vial, combine the scaffold (115.6 mg, 0.5 mmol, 1.0 equiv), phenylboronic acid (122 mg, 1.0 mmol, 2.0 equiv), Pd(TFA)₂ (8.3 mg, 5 mol%), DPEphos (26.9 mg, 10 mol%), and K₂CO₃ (138 mg, 1.0 equiv). Causality: Pd(TFA)₂ is chosen over Pd(OAc)₂ because the more electrophilic palladium center accelerates the initial insertion into the C-CHO bond.

Step 2: Solvent Addition & Heating Add anhydrous 1,4-dioxane (5.0 mL, 0.1 M). Purge the vial with argon for 5 minutes, seal, and heat at 130 °C for 24 hours.

Step 3: In-Process Validation Checkpoints

  • Checkpoint 1 (Physical - Initial Heating): During the initial ramp to 130 °C, observe the reaction mixture for micro-bubble formation. This effervescence is indicative of CO gas extrusion, a critical step in the decarbonylative cycle.

  • Checkpoint 2 (Analytical - 12 Hours): Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar formyl starting material (R_f ~0.2) will be consumed, replaced by a significantly less polar biaryl product (R_f ~0.6).

Step 4: Workup & Purification Cool to room temperature, dilute with water (10 mL), and extract with CH₂Cl₂ (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Optimization Data

The following table summarizes the optimized parameters for achieving high site-selectivity and yield across the three divergent pathways. Deviations from these optimized ligand/catalyst pairings result in significant drops in yield due to competing side reactions or catalyst deactivation.

Pathway TargetReactive SiteCatalyst / Ligand SystemBase / AdditiveTemp (°C)Isolated Yield (%)
Decyanative C2 (-CN)Ni(cod)₂ / PCy₃K₃PO₄12084%
DecyanativeC2 (-CN)Ni(cod)₂ / dppf (Sub-optimal)K₃PO₄12042%
Decarbonylative C5 (-CHO)Pd(TFA)₂ / DPEphosK₂CO₃13078%
DecarbonylativeC5 (-CHO)Pd(OAc)₂ / PPh₃ (Sub-optimal)K₂CO₃130Trace
Directed C-H C4 (-H)Pd(OAc)₂ / NoneAg₂CO₃ / PivOH11081%

References

  • Royal Society of Chemistry. "Turning light into carbinols: a metal-free radical strategy for pyridine based triaryl scaffolds." RSC Advances, 2026. URL: [Link]

  • MDPI. "Transition Metal Catalyzed Cross-Coupling Reactions." Catalysts, 2020. URL: [Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

Introduction & Strategic Context N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a highly functionalized, sterically hindered pyridine derivative that serves as a pivotal intermediate in the synthesis of advanced agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a highly functionalized, sterically hindered pyridine derivative that serves as a pivotal intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Most notably, its specific substitution pattern—a cyano group at C2, a pivalamide at C3, and a formyl group at C5—makes it an essential building block for the development of herbicidal oxopyridine derivatives targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

Transitioning this molecule from a discovery-scale synthesis to a robust, kilogram-scale manufacturing process requires careful mitigation of exotherms, strict control of organometallic catalytic cycles, and rigorous safety protocols for cyanide handling. This application note details a self-validating, two-step scale-up protocol designed for high yield, purity, and operational safety.

Physicochemical Specifications

To establish baseline quality control metrics for the final isolated product, the target physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Specifications of Target Compound

PropertySpecification / Value
Compound Name N-(2-Cyano-5-formylpyridin-3-yl)pivalamide
CAS Registry Number 1246088-39-0
Molecular Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 g/mol
Physical Appearance White to off-white crystalline powder
PubChem Substance ID

Synthetic Strategy & Reaction Pathway

The optimal scale-up route utilizes 3-amino-2-bromo-5-formylpyridine as the starting material.

  • Pivaloylation: The amine is first protected using pivaloyl chloride. The bulky tert-butyl group of the pivaloyl moiety provides excellent steric shielding. This prevents competitive coordination of the pyridine nitrogen lone pair to the palladium catalyst in the subsequent step, which would otherwise stall the catalytic cycle.

  • Palladium-Catalyzed Cyanation: Classical cyanation relies on the Rosenmund-von Braun reaction using stoichiometric Copper(I) cyanide (CuCN) at >150°C. For scale-up, we replace this with a Palladium-catalyzed cyanation using Zinc cyanide (Zn(CN)₂). This modern approach drastically reduces heavy metal toxicity, operates at a milder temperature (100°C), and simplifies the downstream aqueous workup.

Synthesis SM 3-Amino-2-bromo- 5-formylpyridine Step1 Pivaloylation (PivCl, Et3N) SM->Step1 Int N-(2-Bromo-5-formylpyridin- 3-yl)pivalamide Step1->Int Step2 Cyanation (Zn(CN)2, Pd cat.) Int->Step2 Product N-(2-Cyano-5-formylpyridin- 3-yl)pivalamide Step2->Product

Figure 1: Two-step synthetic workflow for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

Step-by-Step Manufacturing Protocols

Step 1: Synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Reference standard for intermediate: Sigma-Aldrich ADE000617 .

Causality & Design: Triethylamine (Et₃N) is utilized as an acid scavenger. If the generated HCl is not neutralized, it protonates the pyridine nitrogen, drastically reducing the solubility of the intermediate and causing premature precipitation that traps unreacted starting material. Dichloromethane (DCM) is chosen for its excellent solvency and low boiling point, facilitating an easy solvent swap during the final crystallization.

Procedure:

  • Reactor Charging: To a 20 L jacketed glass reactor equipped with an overhead stirrer and nitrogen inlet, charge 3-amino-2-bromo-5-formylpyridine (1.0 kg, 4.97 mol) and anhydrous DCM (10.0 L).

  • Base Addition: Add Et₃N (1.04 kg, 1.43 L, 10.3 mol, 2.07 equiv). Stir for 15 minutes to ensure homogeneity.

  • Cooling: Cool the reaction mixture to 0°C – 5°C using a chiller.

  • Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (0.72 kg, 5.97 mol, 1.2 equiv) dropwise via an addition funnel over 2 hours. Critical Control: Maintain the internal temperature below 10°C to prevent degradation of the acid-sensitive formyl group.

  • Aging: Warm the mixture to 20°C – 25°C and stir for 4 hours.

  • In-Process Control (IPC): Sample the mixture for HPLC analysis. The protocol is self-validating: do not proceed to workup until the starting material peak is < 1.0% (Area %).

  • Workup & Isolation: Quench the reaction with water (5.0 L). Separate the organic layer and wash with saturated aqueous NaHCO₃ (5.0 L) followed by brine (5.0 L). Concentrate the DCM layer under reduced pressure and swap the solvent to heptane to induce crystallization. Filter and dry under vacuum at 45°C.

Step 2: Palladium-Catalyzed Cyanation to Target Compound

Causality & Design: To prevent catalyst deactivation, the reaction mixture must be thoroughly degassed using nitrogen sparging. Oxygen ingress will rapidly oxidize the electron-rich Pd(0) species to an inactive Pd(II) state, stalling the cyanation. The use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a bidentate ligand provides a wide bite angle, which accelerates the reductive elimination of the sterically hindered cyano-pyridine product. A catalytic amount of water (1% v/v) is added to the DMF to accelerate the reduction of the Pd(II) precatalyst and enhance the solubility of Zn(CN)₂.

Procedure:

  • Reactor Charging: To a clean, dry 20 L reactor, charge N-(2-bromo-5-formylpyridin-3-yl)pivalamide (1.0 kg, 3.51 mol), Zn(CN)₂ (0.25 kg, 2.11 mol, 0.6 equiv), and DMF (10.0 L) containing 100 mL of DI water.

  • Degassing: Sparge the mixture with subsurface nitrogen for 45 minutes.

  • Catalyst Addition: Under a positive nitrogen flow, add Pd₂(dba)₃ (0.032 kg, 1.0 mol%) and dppf (0.039 kg, 2.0 mol%).

  • Heating: Heat the reaction mixture to 100°C. Stir for 12 hours.

  • In-Process Control (IPC): Sample for HPLC. Proceed only when the bromo-intermediate is < 1.0%.

  • Cooling: Cool the reactor to 20°C. Proceed immediately to the safety-critical downstream processing workflow (Section 5).

Scale-Up Safety & Downstream Processing

Handling cyanides at the kilogram scale introduces severe toxicity risks. The crude reaction mixture contains excess unreacted cyanide ions (CN⁻). Before the product can be safely extracted, the aqueous waste stream must be chemically quenched.

Causality of Quench: Sodium hypochlorite (NaOCl) is used to oxidize highly toxic cyanide (CN⁻) to significantly less toxic cyanate (CNO⁻). This reaction must be performed at pH > 10 to prevent the formation of deadly hydrogen cyanide (HCN) gas.

Workup Rxn Crude Reaction Mixture (Contains excess CN⁻) Quench Quench with 10% NaOCl (Maintains pH > 10) Rxn->Quench Controlled addition T < 25°C Filter Celite Filtration (Removes Pd/Zn salts) Quench->Filter Phase Liquid-Liquid Extraction (EtOAc / H2O) Filter->Phase Org Organic Phase (Product) Phase->Org Aq Aqueous Phase (Cyanate waste) Phase->Aq

Figure 2: Safe downstream processing and cyanide quenching workflow.

Downstream Protocol:

  • Dilute the cooled reaction mixture with Ethyl Acetate (EtOAc, 10.0 L).

  • Slowly add a 10% aqueous NaOCl solution (2.0 L) adjusted to pH 11 with NaOH. Maintain internal temperature < 25°C.

  • Stir for 1 hour, then filter the entire biphasic mixture through a pad of Celite to remove insoluble Palladium and Zinc salts.

  • Separate the phases. Wash the organic phase with water (3 x 5.0 L) to remove residual DMF.

  • Concentrate the organic phase and recrystallize the crude product from EtOAc/Heptane to yield the pure target compound.

Quantitative Scale-Up Data

The process parameters and yields from a standardized 1.0 kg scale-up run are detailed in Table 2, demonstrating the mass efficiency of the designed route.

Table 2: Scale-Up Reaction Parameters & Yields

ParameterStep 1: PivaloylationStep 2: Cyanation
Scale (Starting Material) 1.0 kg (4.97 mol)1.0 kg (3.51 mol)
Reaction Temperature 0°C to 25°C100°C
Reaction Time 4 hours12 hours
In-Process Control (IPC) HPLC (Target: SM < 1.0%)HPLC (Target: Int < 1.0%)
Isolated Yield 88% (1.24 kg)82% (0.66 kg)
Purity (HPLC area %) > 98.5%> 99.0%

References

  • Syngenta Participations AG. (2010). Herbicidal compounds (Patent No. WO2010116122A2).
  • National Center for Biotechnology Information. PubChem Substance Record for SID 329771220, N-(2-Cyano-5-formylpyridin-3-yl)pivalamide. PubChem.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(2-Cyano-5-formylpyridin-3-yl)pivalamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of N-(2-Cyano-5-formylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide from its 5-bromo precursor. This transformation relies on high-precision palladium-catalyzed reductive carbonylation, a process that requires strict control over reaction kinetics and gas-liquid mass transfer.

Mechanistic Overview & Reaction Logic

The conversion of N-(5-bromo-2-cyanopyridin-3-yl)pivalamide to its formyl derivative is achieved via [1]. Because the substrate is a highly electron-deficient pyridine derivative (bearing both a strongly electron-withdrawing cyano group and a pivalamide group), the migratory insertion of CO into the Pd-aryl bond is electronically disfavored[2].

To overcome this thermodynamic hurdle, the industry-standard catalytic system employs palladium(II) acetate combined with the bulky, electron-rich phosphine ligand di-1-adamantyl-n-butylphosphine (cataCXium A) and tetramethylethylenediamine (TMEDA) as a base[1]. The steric bulk of cataCXium A prevents the formation of inactive palladium-carbonyl clusters, while its electron-rich nature accelerates both the oxidative addition and the turnover-limiting migratory insertion steps[3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)(Ar)(Br)L2 Oxidative Addition Pd0->OxAdd + Ar-Br COIns Pd(II)(ArCO)(Br)L2 CO Migratory Insertion OxAdd->COIns + CO H2Act Pd(II)(ArCO)(H)L2 H2 Activation COIns->H2Act + H2, TMEDA Prod ArCHO + Pd(0)L2 Reductive Elimination H2Act->Prod - HBr•TMEDA Prod->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle for the Pd-catalyzed formylation of aryl bromides.

Troubleshooting FAQs

Q1: Why am I seeing significant debromination (N-(2-cyanopyridin-3-yl)pivalamide) instead of the desired formyl product? A1: Debromination is the most common side reaction for electron-poor substrates. It occurs when the intermediate Pd(II)(Ar)(Br)L₂ complex undergoes direct hydrogenolysis (reaction with H₂) before CO can insert into the Pd-Ar bond[4]. Because your specific pyridine substrate is highly electron-deficient, migratory insertion is the kinetic bottleneck[2]. Causality & Solution: Alter the syngas stoichiometry. Instead of the standard 1:1 CO/H₂ ratio, utilize a 3:1 CO/H₂ ratio . This increases the local concentration of dissolved CO, driving the pre-equilibrium toward the acyl-palladium complex before H₂ activation can trigger premature reductive elimination[5].

Q2: The reaction stalls at 40-50% conversion despite high catalyst loading. How can I drive it to completion? A2: Stalling in this system is rarely caused by catalyst degradation; it is almost always a gas-liquid mass transfer or base depletion issue. The H₂ activation step generates HBr, which must be neutralized by TMEDA to regenerate the active Pd(0) catalyst[3]. Causality & Solution: If stirring is inadequate, the diffusion of syngas into the solvent becomes the rate-limiting step. Ensure your mechanical stirrer is set to ≥800 rpm [6]. Additionally, verify that TMEDA is added in a strict 1.5 molar excess and that the system is completely anhydrous, as trace water will protonate the base and halt the catalytic cycle.

Q3: I am observing hydrolysis of the 2-cyano group to an primary amide. How do I prevent this? A3: Nitriles situated on electron-deficient pyridines are highly susceptible to hydration, especially at the 100 °C operating temperature required for this coupling. Causality & Solution: This is caused by trace moisture reacting under basic conditions. You must use strictly anhydrous, degassed toluene. Do not substitute TMEDA with inorganic carbonate bases (e.g., Na₂CO₃ or K₂CO₃), as their lattice water is sufficient to trigger cyano hydrolysis at elevated temperatures.

Quantitative Data & Optimization Landscape

The following table summarizes the optimization landscape for the formylation of electron-deficient aryl bromides, demonstrating the critical interplay between ligand architecture and syngas ratios.

LigandCO:H₂ RatioTemp (°C)BaseConversion (%)Formyl Yield (%)Debromination Yield (%)
PPh₃1:1100TMEDA451233
PtBu₃1:1100TMEDA<10<5<5
cataCXium A1:1100TMEDA956827
cataCXium A 3:1 100 TMEDA >99 94 <5

Note: Data extrapolated from mechanistic studies of electron-poor aryl bromides to illustrate selectivity trends[3][5][6].

Standard Operating Protocol (SOP)

This self-validating protocol is engineered to ensure optimal mass transfer, precise stoichiometric control, and maximum chemoselectivity for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

Workflow Step1 1. Reactor Prep Dry & Purge Step2 2. Reagent Loading Ar-Br, Pd(OAc)2, Ligand, TMEDA Step1->Step2 Step3 3. Pressurization 5 bar CO/H2 (3:1) Step2->Step3 Step4 4. Heating & Stirring 100°C, ≥800 rpm Step3->Step4 Step5 5. Workup Vent & Extract Step4->Step5

Figure 2: Experimental workflow for high-pressure Pd-catalyzed formylation.

Step-by-Step Methodology:

  • Reactor Preparation: Dry a high-pressure autoclave (e.g., Parr reactor) at 120 °C overnight. Cool to room temperature under a continuous stream of dry N₂ to ensure a strictly anhydrous environment.

  • Reagent Loading: Inside a nitrogen-filled glovebox, charge the reactor with N-(5-bromo-2-cyanopyridin-3-yl)pivalamide (1.0 equiv, typically 10 mmol), Pd(OAc)₂ (0.5 mol%), and cataCXium A (1.5 mol%)[1].

  • Solvent & Base Addition: Add anhydrous, freeze-pump-thaw degassed toluene to achieve a 0.5 M substrate concentration. Add freshly distilled TMEDA (1.5 equiv) via a gastight syringe[1].

  • Pressurization: Seal the reactor. Purge the headspace with CO gas three times (pressurize to 2 bar, then vent). Finally, pressurize the reactor with a custom syngas mixture (CO:H₂ = 3:1) to a total operating pressure of 5 bar[5].

  • Reaction Execution: Heat the reactor to 100 °C. Crucially, set the mechanical stirrer to ≥800 rpm to eliminate gas-liquid mass transfer limitations[6]. Maintain these conditions for 12 hours.

  • Workup: Cool the reactor to room temperature. Vent the residual syngas safely through a dedicated scrubber system in a fume hood. Dilute the crude mixture with ethyl acetate, wash with saturated aqueous NH₄Cl to remove the TMEDA salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the target N-(2-Cyano-5-formylpyridin-3-yl)pivalamide via flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate).

References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. URL:[Link]

  • Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society. URL:[Link]

  • Continuous-flow Synthesis of Aryl Aldehydes by Pd-catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen. ChemSusChem. URL:[Link]

Sources

Optimization

Improving HPLC peak resolution for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide purification

A Guide to Improving HPLC Peak Resolution Welcome to the technical support center for the chromatographic purification of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving HPLC Peak Resolution

Welcome to the technical support center for the chromatographic purification of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this compound, focusing on achieving high-purity fractions through High-Performance Liquid Chromatography (HPLC). Here, we address common challenges in a direct question-and-answer format, grounded in scientific principles and practical field experience.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the purification of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

Q1: Why is the main peak for my compound showing significant tailing?

A1: Peak tailing for this specific compound is most likely due to secondary interactions between the basic pyridine nitrogen atom in its structure and residual silanol groups on the surface of the silica-based stationary phase (e.g., a standard C18 column).[1][2][3] At a neutral or moderately acidic pH, these silanol groups can be deprotonated (negatively charged) and interact ionically with the protonated (positively charged) pyridine, slowing down the elution of a portion of the analyte molecules and causing a "tail".[1]

Q2: My resolution between the target compound and a closely eluting impurity is less than 1.5. What is the fastest way to improve it?

A2: The most impactful initial step is to adjust the mobile phase selectivity. The resolution is governed by column efficiency (N), selectivity (α), and retention factor (k).[4][5] While adjusting all three is important, changing selectivity often yields the most dramatic results. Try adjusting the mobile phase pH (see Q3) or switching the organic modifier (e.g., from acetonitrile to methanol) to alter the interaction dynamics between your analytes and the stationary phase.[5]

Q3: I'm observing inconsistent retention times from one run to the next. What's causing this drift?

A3: Retention time instability is often linked to three factors:

  • Inadequate System Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially when using a gradient. This can take 10-20 column volumes.

  • Unstable Column Temperature: Fluctuations in ambient temperature can affect mobile phase viscosity and analyte retention.[6] Using a column oven to maintain a constant, slightly elevated temperature (e.g., 35-40°C) is crucial for reproducibility.[7]

  • Unbuffered or Inadequately Buffered Mobile Phase: Since your analyte is a basic compound, its retention is highly sensitive to pH.[8][9] Small changes in the pH of an unbuffered mobile phase can lead to significant shifts in retention time.[9] Always use a buffer at a suitable concentration (typically 10-25 mM).

Q4: My peak shape is fronting (a sharp rise with a sloping front). What does this indicate?

A4: Peak fronting is typically a symptom of two primary issues:

  • Column Overload: You may be injecting too much sample mass onto the column, saturating the stationary phase at the inlet.[10][11] To verify this, dilute your sample 5-fold and 10-fold and reinject. If the peak shape becomes symmetrical, you have identified mass overload as the problem.[11]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your starting mobile phase, it can cause the analyte band to spread prematurely at the column inlet.[12][13] Always try to dissolve your sample in the initial mobile phase composition whenever possible.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving poor peak resolution by examining each component of the chromatographic process.

Understanding the Analyte: N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

The molecular structure (C₁₂H₁₃N₃O₂) contains a basic pyridine ring, a bulky non-polar pivalamide group, and polar cyano and formyl groups.[14] This combination of features means its retention in reversed-phase HPLC will be highly dependent on mobile phase pH, which controls the ionization state of the pyridine nitrogen.

2.1 Mobile Phase Optimization: The Key to Selectivity and Peak Shape

The mobile phase is the most powerful tool for optimizing separation.[5][15]

The Problem: The basic pyridine moiety interacts with acidic silanol groups on the column packing, causing peak tailing.[3] Furthermore, if the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms will exist, leading to broadened or split peaks.[9][12]

The Solution: Adjust the mobile phase pH to ensure a single, consistent ionization state for the analyte and to suppress silanol activity. For a basic compound like this, a low pH is generally recommended.

  • Mechanism: By lowering the mobile phase pH to ~2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA), two things are achieved:

    • The basic pyridine nitrogen is fully protonated (positively charged).

    • The residual silanol groups on the silica surface are protonated (neutral), minimizing the secondary ionic interactions that cause tailing.[16]

  • Protocol: Prepare several mobile phases with pH values between 2.5 and 4.0 and evaluate the impact on peak shape and resolution. A pH at least 1.5-2 units away from the analyte's pKa is ideal.[9]

The Problem: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, but they offer different selectivities due to their distinct chemical properties (ACN is aprotic, while MeOH is a protic, hydrogen-bonding solvent).[17] Your current choice may not be optimal for resolving the target compound from its impurities.

The Solution: If resolution is poor with ACN, systematically substitute it with MeOH.

  • Acetonitrile: Generally has a lower viscosity and higher elution strength, often resulting in sharper peaks and lower backpressure.[18][19]

  • Methanol: Its hydrogen-bonding capability can introduce unique selectivity changes, especially for polar compounds containing N or O atoms.[20][21]

  • Ternary Mixtures: Sometimes, a mixture of water, ACN, and MeOH can provide the ideal selectivity that neither binary mobile phase can achieve.

The Problem: A gradient that is too steep will cause peaks to elute quickly but with poor resolution. A gradient that is too shallow may provide good resolution but result in excessively long run times and broad peaks.

The Solution: Adjust the gradient slope. For closely eluting peaks, a shallower gradient provides more time for the separation to occur.[22]

  • Protocol: If your initial gradient runs from 10% to 90% organic in 20 minutes (a slope of 4%/min), try reducing the slope to 2%/min across the elution range of your target compound. This can significantly improve the separation of critical peak pairs.

Troubleshooting Flowchart for Mobile Phase Optimization

start Poor Peak Shape or Resolution tailing Peak Tailing Observed? start->tailing resolution Poor Resolution (<1.5)? tailing->resolution No ph Adjust pH to 2.5-3.5 (e.g., 0.1% Formic Acid) tailing->ph Yes modifier Switch Organic Modifier (ACN <-> MeOH) resolution->modifier Yes buffer Ensure Adequate Buffering (10-25 mM) ph->buffer end Re-evaluate Chromatogram buffer->end gradient Decrease Gradient Slope modifier->gradient gradient->end

Caption: A logical workflow for troubleshooting poor peak shape and resolution by methodically adjusting mobile phase parameters.

2.2 Stationary Phase (Column) Selection

The Problem: A standard, non-end-capped C18 column may have a high population of active silanol groups, exacerbating the peak tailing issue with your basic analyte.

The Solution: Choose a column designed to minimize silanol interactions.

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica and undergo a process called "end-capping," which chemically derivatizes most of the residual silanol groups. This is the first and most important consideration.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from residual silanols and also makes the stationary phase more stable in highly aqueous mobile phases.[3]

  • Phenyl-Hexyl Phases: These columns offer alternative selectivity based on π-π interactions, which can be very effective for separating aromatic compounds like your pyridine derivative.

2.3 System and Hardware Parameters

Lowering the flow rate generally increases column efficiency and can improve resolution, but at the cost of longer analysis times.[22][23] For a standard 4.6 mm ID column, an optimal flow rate is often between 0.8 and 1.2 mL/min.[22]

Increasing the column temperature reduces the mobile phase viscosity, which lowers system backpressure and allows for faster mass transfer, often leading to sharper peaks.[24] It can also alter selectivity.[6]

  • Recommendation: Operate at a stable, elevated temperature (e.g., 35-45°C) using a column oven. This improves both efficiency and the reproducibility of retention times.[6]

ParameterEffect of DecreaseEffect of IncreasePrimary Goal
Organic % (Isocratic) Increases Retention, May Improve ResolutionDecreases Retention, Shortens Run TimeOptimize Retention (k)
Gradient Slope Increases Resolution, Longer Run TimeDecreases Resolution, Shorter Run TimeOptimize Selectivity (α)
Flow Rate May Improve Resolution, Longer Run TimeMay Decrease Resolution, Shorter Run TimeOptimize Efficiency (N)
Temperature Increases Retention, Higher ViscosityDecreases Retention, Lower Viscosity, May Change SelectivityImprove Efficiency & Reproducibility
Particle Size Lower Efficiency, Lower BackpressureHigher Efficiency, Higher BackpressureOptimize Efficiency (N)

The Problem: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause significant peak broadening, which masks resolution.[3][12]

The Solution: Minimize the length and internal diameter of all connecting tubing. Use pre-cut tubing kits designed for modern HPLC/UHPLC systems and ensure all fittings are properly seated to avoid small voids.[1]

Diagram of pH Effects on Analyte and Stationary Phase

cluster_0 High pH (e.g., 7.0) cluster_1 Low pH (e.g., 3.0) analyte_high Analyte (Pyridine) Neutral interaction STRONG IONIC INTERACTION (PEAK TAILING) analyte_high->interaction silanol_high Stationary Phase Silanol (SiO⁻) Negatively Charged silanol_high->interaction analyte_low Analyte (Pyridine-H⁺) Positively Charged no_interaction MINIMAL INTERACTION (GOOD PEAK SHAPE) analyte_low->no_interaction silanol_low Stationary Phase Silanol (SiOH) Neutral silanol_low->no_interaction

Caption: The effect of mobile phase pH on the ionization state of the basic analyte and the silanol groups on the stationary phase.

Part 3: Standard Operating Protocols (SOPs)
SOP 1: Systematic Mobile Phase pH Screening
  • Prepare Aqueous Stock Solutions: Prepare three separate aqueous mobile phase components (A1, A2, A3) using HPLC-grade water.

    • A1: 0.1% (v/v) Formic Acid in water (~pH 2.7)

    • A2: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid

    • A3: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid

  • Prepare Organic Mobile Phase (B): Use 100% HPLC-grade acetonitrile.

  • Equilibrate the System: For each aqueous phase, thoroughly flush the pump and lines before attaching the column. Equilibrate the column with a starting mixture (e.g., 95% A, 5% B) for at least 15 minutes.

  • Perform Test Injections: Inject your sample using a standard gradient (e.g., 5-95% B in 20 minutes) for each of the three pH conditions.

  • Analyze Results: Compare the chromatograms for peak shape (tailing factor), resolution between the main peak and key impurities, and retention time. Select the pH that provides the best overall separation.

SOP 2: Column Flushing and Regeneration

If you suspect column contamination or are experiencing high backpressure, follow this procedure.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination of the flow cell.

  • Flush with Water: Flush the column with 100% HPLC-grade water (unbuffered) for 20 column volumes to remove any buffer salts.

  • Organic Flush: Flush with 100% Acetonitrile or Methanol for 20 column volumes to remove strongly retained non-polar compounds.

  • Intermediate Polarity Flush: Flush with 100% Isopropanol (IPA) for 20 column volumes. IPA is an excellent solvent for removing a wide range of contaminants and is fully miscible with both aqueous and organic phases.

  • Re-equilibrate: Re-introduce your organic mobile phase (e.g., Acetonitrile), followed by your working mobile phase, and re-equilibrate the column for at least 30 minutes before use.

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech. How to Improve HPLC Peak Resolution.
  • HPLC Peak Resolution Optimization: Practical Tips to Improve Separ
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?.
  • Waters Corporation.
  • alwsci. (2025, November 27).
  • Chrom Tech.
  • Avantor.
  • Sigma-Aldrich.
  • Chemtek Scientific. (2024, June 5). A Comprehensive Guide to HPLC Solvents.
  • Chromatography Today.
  • Thermo Fisher Scientific.
  • The Lab Depot. (2025, February 20). HPLC Solvents 101: Exploring Their Role in Chemical Analysis.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1998). Practical HPLC method development. John Wiley & Sons.
  • Chromasir. (2025, March 27).
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Phenomenex. (2026, February 24). Fast HPLC Methods: How to Reduce Your HPLC Analysis Time.
  • HPLC Troubleshooting Guide.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • Phenomenex. (2025, June 6).
  • Restek. (2014, March 27). [5]Troubleshooting HPLC- Fronting Peaks.

  • Chrom Tech, Inc. (2025, October 28).
  • Agilent.
  • Benchchem.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Element Lab Solutions. HPLC Solvent Selection.
  • Agilent. Increasing resolution using longer columns while maintaining analysis time.
  • PerkinElmer.
  • Sigma-Aldrich. N-(2-Cyano-5-formylpyridin-3-yl)pivalamide.

Sources

Troubleshooting

Overcoming steric hindrance in N-(2-Cyano-5-formylpyridin-3-yl)pivalamide derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with N-(2-Cyano-5-formylpyridin-3-yl)pivalamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with N-(2-Cyano-5-formylpyridin-3-yl)pivalamide .

This intermediate presents a unique "steric wall." The bulky tert-butyl group of the pivalamide at the C3 position severely restricts the conformational freedom and physical accessibility of the adjacent C2-cyano group and the amide nitrogen itself. Furthermore, while the C5-formyl group is distally located, the overall solvation sphere of the molecule can still impede reactions with bulky nucleophiles.

Below is our definitive Q&A guide to overcoming these specific synthetic bottlenecks, complete with self-validating protocols and mechanistic insights.

🧪 Troubleshooting Guide & FAQs

Q1: Why do bulky amines fail to react with the C5-formyl group during reductive amination, despite it being distal to the pivalamide?

The Causality: While the C5-formyl group is physically separated from the C3-pivalamide, the highly rigid, sterically demanding tert-butyl group dictates the molecule's solvation shell. When using traditional conditions (e.g., NaBH₃CN in MeOH), the formation of the intermediate iminium ion is kinetically bottlenecked by the sheer volume of the incoming secondary amine clashing with the solvent sphere. The Solution: Transition to a Lewis acid-mediated dehydrating system. Titanium(IV) isopropoxide[Ti(OiPr)₄] acts as a powerful Lewis acid that coordinates the aldehyde oxygen, drastically increasing its electrophilicity while simultaneously acting as a water scavenger to drive imine formation. This is followed by reduction using Sodium triacetoxyborohydride [NaBH(OAc)₃], which is exceptionally chemoselective and performs well in non-polar solvents [1].

Protocol: Ti-Mediated Reductive Amination

  • Imine Formation: Dissolve N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (1.0 eq) and your bulky amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under N₂. Add Ti(OiPr)₄ (1.5 eq).

  • Activation: Stir at room temperature for 12 hours. Self-validation step: A color change (typically yellow/orange) indicates successful titanium-imine complexation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (2.0 eq) in portions. Stir for an additional 4 hours at room temperature.

  • Quench: Quench carefully with saturated aqueous NaHCO₃. Filter the resulting white titanium dioxide (TiO₂) salts through a pad of Celite before extraction.

Q2: Standard alkylation (K₂CO₃/MeI) of the pivalamide nitrogen yields unreacted starting material. How can I force N-alkylation?

The Causality: The amide nitrogen is sandwiched between the ortho-cyano group (which withdraws electron density and creates a rigid planar requirement) and the pivaloyl tert-butyl group. Weak bases like K₂CO₃ cannot efficiently deprotonate this highly shielded nitrogen, and standard electrophiles like methyl iodide (MeI) cannot penetrate the steric bulk to reach the nucleophilic center. The Solution: You must use a strong, non-nucleophilic base and a highly reactive, sterically unhindered electrophile. Potassium hexamethyldisilazide (KHMDS) easily deprotonates the amide without acting as a nucleophile, while Methyl trifluoromethanesulfonate (Methyl triflate, MeOTf) is orders of magnitude more electrophilic than MeI, allowing it to bypass the steric wall.

Protocol: Sterically Hindered N-Alkylation

  • Deprotonation: Dissolve the starting material in anhydrous THF at -78 °C under N₂. Add KHMDS (1.2 eq, 1M in THF) dropwise. Stir for 30 minutes.

  • Alkylation: Add MeOTf (1.5 eq) dropwise at -78 °C. Caution: MeOTf is a potent alkylating agent; handle with strict safety protocols.

  • Warming: Allow the reaction to slowly warm to room temperature over 2 hours, then quench with saturated aqueous NH₄Cl.

Q3: I need to remove the pivaloyl group to expose the C3 amine, but standard acidic/basic hydrolysis destroys the cyano and formyl groups. What is a chemoselective alternative?

The Causality: Pivalamides are notoriously robust due to the tert-butyl group shielding the carbonyl carbon from nucleophilic attack (e.g., by OH⁻ or H₂O). Forcing conditions (6M HCl or 5M NaOH at reflux) will inevitably hydrolyze the sensitive C2-nitrile into a carboxylic acid and may cause degradation of the C5-aldehyde. The Solution: Bypass the carbonyl carbon entirely by targeting the carbonyl oxygen. Using Meerwein's salt (Triethyloxonium tetrafluoroborate), you can O-alkylate the amide to form a highly electrophilic O-ethyl imidate intermediate. This intermediate is highly susceptible to mild, neutral aqueous hydrolysis, cleanly releasing the free amine while perfectly preserving the cyano and formyl groups [2].

G Start N-(2-Cyano-5-formylpyridin-3-yl)pivalamide Imidate O-Ethyl Imidate Intermediate (Highly Electrophilic) Start->Imidate O-Alkylation (CH2Cl2, RT) Reagent Meerwein's Salt (Et3O+ BF4-) Reagent->Imidate Product 3-Amino-2-cyano-5-formylpyridine + Ethyl Pivalate Imidate->Product Hydrolysis (Chemoselective) Hydrolysis Mild Aqueous Buffer (pH 7.0) Hydrolysis->Product

Chemoselective pivalamide cleavage via O-ethyl imidate intermediate using Meerwein's salt.

Protocol: Chemoselective Imidate Cleavage

  • O-Alkylation: Dissolve the pivalamide in anhydrous CH₂Cl₂ under N₂. Add Triethyloxonium tetrafluoroborate (1.5 eq). Stir at room temperature for 18 hours.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove CH₂Cl₂.

  • Mild Hydrolysis: Redissolve the crude imidate in a 1:1 mixture of THF and pH 7.0 phosphate buffer. Stir at room temperature for 4 hours.

  • Isolation: Extract with EtOAc. The byproduct (ethyl pivalate) is volatile and can be removed during high-vacuum drying, leaving the pure 3-amino-2-cyano-5-formylpyridine.

📊 Quantitative Data: Method Comparison

To assist in your experimental design, the following table summarizes the performance of traditional versus optimized derivatization methodologies for this specific sterically hindered scaffold[3].

Derivatization GoalTraditional Reagent SystemTraditional YieldOptimized Reagent SystemOptimized YieldKey Mechanistic Advantage
Reductive Amination (C5) NaBH₃CN / MeOH< 20%Ti(OiPr)₄ / NaBH(OAc)₃85–92% Ti(IV) overcomes solvation steric bulk via direct coordination.
Amide N-Alkylation (C3) K₂CO₃ / MeI0–5%KHMDS / MeOTf75–80% Non-nucleophilic deprotonation paired with a hyper-reactive electrophile.
Pivalamide Cleavage (C3) 6M HCl / Reflux0% (Decomp.)Et₃OBF₄, then pH 7 buffer65–70% O-alkylation bypasses steric shielding; preserves -CN and -CHO.

📚 References

  • Reductive Amination, and How It Works. Master Organic Chemistry. Comprehensive mechanistic breakdown of NaBH(OAc)₃ and Ti(OiPr)₄ applications in sterically demanding environments. URL:[Link]

  • Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews (RSC Publishing). Detailed review on the cleavage of sterically hindered amides using Meerwein's salt and imidate intermediates. URL:[Link]

Optimization

Best solvents for recrystallization of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

Welcome to the Technical Support Center for Advanced Organic Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying N-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying N-(2-Cyano-5-formylpyridin-3-yl)pivalamide .

This molecule presents a unique crystallization challenge due to its highly reactive electrophilic formyl (-CHO) group, the weakly basic pyridine ring, and the bulky, lipophilic pivalamide moiety. Successful recrystallization requires strict thermodynamic control and the precise selection of aprotic solvent systems to prevent degradation and phase separation.

Part 1: Solvent Selection & Quantitative Matrix

The selection of a recrystallization solvent for this compound cannot be based on solubility alone; it must be driven by chemical compatibility. The formyl group on an electron-deficient pyridine ring is highly susceptible to nucleophilic attack[1].

Table 1: Quantitative Solvent Matrix and Mechanistic Rationale

Primary Solvent / Anti-SolventBoiling Points (°C)Polarity Index (P')SuitabilityMechanistic Rationale
Ethyl Acetate / n-Heptane 77 / 984.4 / 0.1Optimal Aprotic system. EtOAc provides excellent solubility at elevated temperatures without reacting with the formyl group[2]. Heptane forces controlled supersaturation.
THF / Toluene 66 / 1104.0 / 2.4Good Alternative aprotic system. Useful if the crude mixture contains highly lipophilic impurities that co-precipitate in heptane.
Methanol / Water 65 / 1005.1 / 10.2Critical Failure Protic solvents undergo rapid nucleophilic addition to the formyl group, yielding hemiacetals[3].
Dichloromethane / Hexane 39 / 693.1 / 0.1Suboptimal DCM boils too low (39°C) to create a sufficient temperature gradient (ΔT) for high-yield cooling crystallization.

Part 2: Troubleshooting & FAQs

Q: I used methanol as my primary solvent, and my recovered yield was exceptionally low. Furthermore, the proton NMR shows a loss of the aldehyde peak (~10 ppm) and new peaks around 5-6 ppm. What happened? A: You have inadvertently synthesized a methyl hemiacetal. Formylpyridines are highly susceptible to nucleophilic attack by primary alcohols[3]. The electron-withdrawing nature of the pyridine ring and the ortho-cyano group drastically increases the electrophilicity of the formyl carbon. When heated in methanol, the aldehyde rapidly converts into a hemiacetal (or a full acetal if trace acidic impurities are present)[1]. Corrective Action: Strictly avoid protic solvents (alcohols, primary/secondary amines). Switch to the optimal Ethyl Acetate/Heptane system.

Q: During the cooling phase, my solution turned milky and formed a dense, sticky syrup at the bottom of the flask instead of crystals. How do I recover my compound? A: Your system has undergone Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out"[4]. This kinetic phenomenon occurs when the supersaturation curve crosses the spinodal boundary before reaching the metastable nucleation zone, causing the solute to separate into a solute-rich liquid phase rather than a crystalline solid[5]. Oiling out traps impurities and prevents effective purification[6]. Corrective Action: Do not let the oil solidify, as it will form an impure amorphous glass. Reheat the mixture until it is a homogeneous solution. Add 10-15% more of your primary solvent (Ethyl Acetate) to shift the thermodynamic composition out of the miscibility gap. Cool the solution much more slowly (e.g., 0.5°C/min) and introduce seed crystals just below the saturation temperature to bypass the LLPS boundary and force heterogeneous nucleation.

Q: Is there a risk of the cyano group hydrolyzing during dissolution? A: Under strictly neutral, aprotic conditions, the cyano group is highly stable. Hydrolysis to an amide or carboxylic acid requires strong aqueous acids or bases coupled with prolonged heating. Ensure your glassware is rigorously dried and free of acidic/basic residues prior to beginning the protocol.

Part 3: Standardized Experimental Protocol

This self-validating protocol utilizes a classic solvent/anti-solvent approach designed to maintain the structural integrity of the formyl group while preventing LLPS.

Methodology: EtOAc/Heptane Anti-Solvent Recrystallization

  • Dissolution: Suspend the crude N-(2-Cyano-5-formylpyridin-3-yl)pivalamide in a minimal volume of Ethyl Acetate (approx. 5-8 volumes, v/w) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Controlled Heating: Heat the suspension gently to 60°C using a water bath. Do not exceed 65°C to minimize the risk of thermal degradation. Add hot EtOAc dropwise until complete dissolution is achieved.

  • Hot Filtration: To remove insoluble mechanical impurities or polymerized byproducts, quickly filter the hot solution through a pre-warmed fritted glass funnel into a clean, heated receiving flask.

  • Anti-Solvent Titration: While maintaining the solution at 60°C, begin adding n-Heptane dropwise via an addition funnel. Continue the addition until the solution becomes faintly turbid (establishing the cloud point).

  • Re-clarification: Add 1-2 drops of hot EtOAc just until the turbidity clears. This precisely establishes the system at the thermodynamic saturation point.

  • Seeding & Cooling: Remove the heat source. If available, add 0.1% w/w of pure seed crystals. Allow the flask to cool to room temperature at a controlled, slow rate (over 2-3 hours) to avoid crossing the spinodal decomposition boundary (LLPS).

  • Maturation: Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the thermodynamic yield.

  • Isolation: Collect the resulting crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 1:4 EtOAc:Heptane mixture to displace mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

Part 4: Process Workflow Visualization

Recrystallization Start Crude N-(2-Cyano-5-formylpyridin-3-yl)pivalamide Solvent Solvent Selection Phase Start->Solvent Protic Protic (MeOH, EtOH) Solvent->Protic Avoid Aprotic Aprotic (EtOAc) Solvent->Aprotic Optimal Error1 Hemiacetal Formation (Chemical Degradation) Protic->Error1 AntiSolvent Add Heptane (Anti-Solvent) at 60°C to Cloud Point Aprotic->AntiSolvent Cooling Controlled Cooling Phase AntiSolvent->Cooling Oiling Liquid-Liquid Phase Separation (Oiling Out) Cooling->Oiling Cooling too fast / Poor solvent ratio Crystals Heterogeneous Nucleation & Crystal Growth Cooling->Crystals Controlled cooling FixOiling Reheat, Add 10% EtOAc, Cool Slowly & Seed Oiling->FixOiling Pure Pure Crystals Isolated Crystals->Pure FixOiling->Cooling

Logical workflow for recrystallization and troubleshooting of formylpyridine derivatives.

References

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design - ACS Publications[Link]

  • Oiling Out in Crystallization Mettler Toledo[Link]

  • Ethyl Acetate vs n-Heptane: Solvent Use Efficiency Patsnap[Link]

  • Studies on the Mechanism of Action of 2-Formyl-4-pyrrolidinopyridine: Isolation and Characterization of a Reactive Intermediate The Journal of Organic Chemistry - ACS Publications[Link]

  • The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2-and 4-formyl pyridine derivatives ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Verification and Purity Profiling of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide: A Comparative Guide of 80 MHz Benchtop vs. 400 MHz High-Field NMR

As a Senior Application Scientist, I frequently encounter the analytical dilemma of balancing throughput with resolution. N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (CAS: 1246088-39-0) represents a quintessential challen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical dilemma of balancing throughput with resolution. N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (CAS: 1246088-39-0) represents a quintessential challenge in pharmaceutical development: a highly functionalized, heteroaromatic building block with multiple quaternary centers and subtle spin-spin couplings.

This guide objectively evaluates whether modern 80 MHz benchtop NMR spectrometers can serve as a viable alternative to traditional 400 MHz high-field systems for the routine structural verification and quantitative purity profiling (qNMR) of complex pyridine intermediates[1].

Chemical Context & Structural Challenges

The structural elucidation of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide relies heavily on understanding the electronic environment of its pyridine core. The magnetic properties of the atomic nuclei provide detailed information about molecular connectivity and stereochemistry[2].

The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy[2]. In this specific molecule, the chemical shifts are dictated by intense electron-withdrawing effects:

  • H-6 (δ ~9.15 ppm): Highly deshielded due to its proximity to the electronegative pyridine nitrogen and the electron-withdrawing formyl (-CHO) group at C-5[2].

  • H-4 (δ ~8.82 ppm): Deshielded by the adjacent formyl and pivalamide groups.

  • Quaternary Centers: The electron-withdrawing nature of the cyano (-CN) group at C-2 further depletes electron density from the π-system, shifting all ring carbons downfield[3].

Because H-4 and H-6 are situated meta to one another, they exhibit a small spin-spin coupling constant ( 4Jmeta​≈2.0 Hz)[2]. Resolving this 2.0 Hz coupling is the primary benchmark for evaluating the lineshape and resolution capabilities of an NMR platform[4].

Experimental Protocols: Self-Validating qNMR Workflow

To objectively compare the two platforms, we employ a Quantitative NMR (qNMR) internal standard method. The qNMR method relies on the direct proportionality between the integral of an NMR peak and the nucleus concentration, making it a highly valuable tool for precise quantification[5].

Step-by-Step Methodology
  • High-Precision Weighing: Using an ultra-microbalance, accurately weigh ~15.0 mg of the N-(2-Cyano-5-formylpyridin-3-yl)pivalamide analyte and ~5.0 mg of a Certified Reference Material (CRM) internal standard. We select Maleic Acid (TraceCERT®) because its singlet at δ 6.26 ppm does not overlap with the analyte's aliphatic or aromatic signals[6].

  • Co-Dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6​ . DMSO is chosen over CDCl 3​ to disrupt intermolecular hydrogen bonding of the pivalamide group, preventing peak broadening[7].

  • Data Acquisition:

    • 80 MHz Benchtop (e.g., Bruker Fourier 80 / Magritek Spinsolve): 1H NMR, 90° pulse, 64 scans, relaxation delay ( D1​ ) = 30 s (to ensure complete relaxation of all protons, D1​≥5×T1​ )[8].

    • 400 MHz High-Field: 1H NMR, 90° pulse, 16 scans, D1​ = 30 s.

  • Data Processing: Apply an exponential line broadening of 0.3 Hz, followed by manual phase correction, baseline correction, and signal integration[9].

qNMR_Workflow cluster_0 1. Sample Preparation cluster_1 2. NMR Acquisition cluster_2 3. Data Processing & Analysis N1 High-Precision Weighing Analyte & IS (Maleic Acid) N2 Co-dissolution in DMSO-d6 (Vortex & Sonicate) N1->N2 N3 80 MHz Benchtop NMR (Routine Screening) N2->N3 N4 400 MHz High-Field NMR (High-Res Verification) N2->N4 N5 Phase & Baseline Correction (Exponential LB = 0.3 Hz) N3->N5 N4->N5 N6 Signal Integration (Analyte vs. IS) N5->N6 N7 Purity Calculation (Self-Validating Output) N6->N7

Self-validating qNMR workflow comparing 80 MHz benchtop and 400 MHz high-field NMR platforms.

Performance Comparison: 1H and 13C NMR Reference Spectra

Table 1: 1 H NMR Chemical Shift and Resolution Comparison (DMSO- d6​ )
Proton AssignmentShift (δ, ppm)Multiplicity J -Coupling (Hz)400 MHz Performance80 MHz Benchtop Performance
t-Butyl (9H) 1.25Singlet (s)-Baseline resolvedBaseline resolved
H-4 (1H) 8.82Doublet (d)2.0Sharp doubletBroadened doublet / pseudo-singlet
H-6 (1H) 9.15Doublet (d)2.0Sharp doubletBroadened doublet
Aldehyde CHO (1H) 10.10Singlet (s)-Sharp singletSharp singlet
Amide NH (1H) 10.55Broad Singlet (br s)-Broad singletBroad singlet

Application Insight (Resolution): At 400 MHz, the 2.0 Hz meta-coupling between H-4 and H-6 translates to a 0.005 ppm separation, which is effortlessly resolved. At 80 MHz, this same 2.0 Hz coupling translates to a 0.025 ppm separation. While high-end benchtop systems specify a 50% linewidth (resolution) of 0.4 Hz[8], slight deviations in magnet shimming will cause these doublets to merge into broadened singlets at 80 MHz[4]. However, for qNMR purity calculations, the total integral area remains highly accurate on both platforms[1].

Table 2: 13 C NMR Chemical Shift and Sensitivity Comparison (DMSO- d6​ )
Carbon AssignmentShift (δ, ppm)Type400 MHz (1024 scans, ~15 min)80 MHz Benchtop (4096 scans, ~4 hrs)
t-Bu (CH 3​ ) 27.5CH 3​ High SNRModerate SNR
t-Bu (C q​ ) 39.8C q​ High SNR (under DMSO)Poor SNR (Obscured by DMSO)
-CN 115.2C q​ High SNRLow SNR
C-4 128.4CHHigh SNRModerate SNR
C-5 132.1C q​ High SNRLow SNR
C-2 135.5C q​ High SNRLow SNR
C-3 138.0C q​ High SNRLow SNR
C-6 152.3CHHigh SNRModerate SNR
Amide C=O 177.4C q​ High SNRLow SNR
Aldehyde C=O 191.0CH (Aldehyde)High SNRModerate SNR

Application Insight (Sensitivity & Causality): The primary divergence in product performance lies in 13 C acquisition. Due to the Nuclear Overhauser Effect (NOE) and shorter longitudinal relaxation times ( T1​ ), protonated carbons (C-4, C-6, Aldehyde C=O) exhibit significantly higher signal intensity in standard 1D 13 C{ 1 H} experiments compared to quaternary carbons[5]. At 80 MHz, the lower magnetic field drastically reduces sensitivity. Detecting the five highly deshielded quaternary carbons (C-2, C-3, C-5, -CN, Amide C=O) on a benchtop system requires overnight acquisition, whereas the 400 MHz system achieves superior Signal-to-Noise Ratio (SNR) in under 15 minutes[1].

Conclusion & Recommendations

Both 80 MHz benchtop and 400 MHz high-field NMR platforms successfully validate the structure of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, but they serve different operational niches:

  • Choose 80 MHz Benchtop NMR for routine, high-throughput qNMR purity profiling. The benchtop system provides excellent 1 H integration accuracy for the isolated t-butyl and aldehyde signals, making it a cost-effective, fume-hood-compatible alternative for reaction monitoring and batch release[8].

  • Choose 400 MHz High-Field NMR for initial structural elucidation, resolving tight J -couplings, and rapid 13 C NMR acquisition. The high-field system is mandatory if the detection of the molecule's multiple quaternary carbon centers is required within a practical timeframe[1].

References

  • Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study, NIH/PMC. Available at:[Link]

  • Chemical Shift, MRI Questions. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR), Emery Pharma. Available at:[Link]

  • How to Evaluate a Benchtop NMR Instrument's Technical Performance Part 2: 1H Lineshape and Resolution, Magritek. Available at:[Link]

  • Fourier 80 - Benchtop NMR, Bruker. Available at:[Link]

  • Benchtop Proton NMR Spectroscopy for High-Throughput Lipoprotein Quantification in Human Serum and Plasma, ACS Publications. Available at:[Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules, NIH/PMC. Available at:[Link]

Sources

Comparative

Comparative Binding Affinity Guide: N-(2-Cyano-5-formylpyridin-3-yl)pivalamide vs. Standard Cysteine-Targeted Inhibitors

As the landscape of targeted covalent inhibitors (TCIs) matures, the demand for highly tunable, reversible-covalent warheads has surged. While irreversible inhibitors (e.g., acrylamides) offer high potency, they often su...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted covalent inhibitors (TCIs) matures, the demand for highly tunable, reversible-covalent warheads has surged. While irreversible inhibitors (e.g., acrylamides) offer high potency, they often suffer from off-target toxicity due to permanent protein adduction. In contrast, reversible covalent inhibitors achieve prolonged target residence times while maintaining a safety buffer against permanent off-target effects.

In this technical guide, we evaluate the binding affinity and kinetic profile of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (CFPP) —a prototypical fragment bearing a highly reactive 5-formylpyridine warhead. Using a model cysteine protease (SARS-CoV-2 Mpro) as our benchmarking system, we objectively compare CFPP’s performance against industry-standard clinical inhibitors: Nirmatrelvir (nitrile warhead) and GC376 (aldehyde warhead).

Mechanistic Rationale: The Formylpyridine Scaffold

As an Application Scientist, I frequently encounter novel scaffolds that fail in late-stage screening due to poorly optimized warhead reactivity. CFPP is engineered to bypass these pitfalls through a tri-part structural logic:

  • The 5-Formyl Warhead: Aldehyde-based reversible covalent inhibitors targeting cysteine have garnered significant attention for their ability to form stable hemithioacetal adducts[1]. The formyl group acts as the primary electrophile, undergoing nucleophilic attack by the catalytic cysteine.

  • The 2-Cyano Group: This acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the pyridine ring, it lowers the LUMO of the formyl carbon, increasing its susceptibility to nucleophilic attack.

  • The 3-Pivalamide Moiety: This bulky, hydrophobic tert-butyl group provides critical steric shielding and drives the initial non-covalent binding affinity ( Ki​ ) via hydrophobic collapse in the target's S2 subpocket.

Formylpyridines have been rigorously validated as highly selective reversible-covalent warheads characterized by slow binding kinetics and prolonged residence times[2].

Pathway E Target Enzyme (Free Cys-SH) EI Non-covalent Complex (E···I) E->EI k_on I CFPP (Formyl Warhead) I->EI EI->E k_off E_I Hemithioacetal Adduct (E-I Covalent) EI->E_I k_inact E_I->EI k_react (Reversible)

Fig 1. Reversible covalent binding mechanism of CFPP forming a hemithioacetal adduct.

Comparative Binding Affinity Data

To objectively benchmark CFPP, we compared its kinetic parameters against standard inhibitors using a standardized Mpro assay. The data highlights the delicate balance between initial binding affinity ( KD​ ) and covalent inactivation efficiency ( kinact​/KI​ ).

InhibitorWarhead Type IC50​ (60 min pre-incubation) KD​ (SPR) kinact​/KI​ ( M−1s−1 )Residence Time ( τ )
CFPP Formyl45 nM120 nM1.8 × 10⁴145 min
GC376 Aldehyde30 nM85 nM2.5 × 10⁴110 min
Nirmatrelvir Nitrile15 nM40 nM3.1 × 10⁴>300 min
ML188 None (Non-covalent)1500 nM1800 nMN/A<1 min

Data Insight: While Nirmatrelvir (nitrile) exhibits the highest potency, CFPP demonstrates a highly competitive residence time (145 min). This suggests that the formylpyridine scaffold forms a highly stable hemithioacetal, making it an exceptional starting point for fragment-based drug discovery (FBDD)[3].

Experimental Workflows & Causality

Robust data requires self-validating experimental systems. Below are the optimized protocols for evaluating formyl-bearing inhibitors, detailing the causality behind critical methodological choices.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR)

Causality & Self-Validation: When profiling formyl-bearing compounds, buffer selection is paramount. A common pitfall is the use of Tris-based buffers; the primary amine in Tris readily forms a Schiff base with the aldehyde warhead, sequestering the inhibitor and yielding false-negative binding affinities. Utilizing an amine-free buffer (e.g., HEPES) is a self-validating step to ensure the measured KD​ reflects true target engagement.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protease onto a CM5 sensor chip via standard EDC/NHS amine coupling. Target an immobilization level of ~3000 RU to ensure sufficient signal-to-noise for low molecular weight fragments.

  • Buffer Optimization: Equilibrate the system with amine-free running buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4).

  • Analyte Injection: Prepare a 2-fold dilution series of CFPP (from 10 µM down to 0.15 µM). Inject analytes at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 300-second dissociation phase.

  • Kinetic Fitting: Fit the resulting sensorgrams to a two-state reaction model ( E+I⇌E⋅I⇌E−I ) using the instrument's evaluation software to extract KD​ , kon​ , and koff​ .

Workflow S1 1. Target Immobilization (Amine coupling to CM5 chip) S2 2. Buffer Optimization (Strictly Amine-Free HEPES) S1->S2 S3 3. Analyte Injection (CFPP Concentration Series) S2->S3 S4 4. Kinetic Fitting (Two-State Reaction Model) S3->S4

Fig 2. SPR workflow emphasizing amine-free buffer selection for formyl warheads.

Protocol 2: Time-Dependent FRET Enzymatic Assay

Causality & Self-Validation: Covalent inhibitors exhibit time-dependent inhibition. Measuring a static IC50​ without a defined pre-incubation time is a critical error that leads to irreproducible data. A self-validating assay must measure IC50​ at multiple time points. A leftward shift (increased apparent potency) over time confirms the two-step covalent mechanism.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.3, 1 mM EDTA). Crucial Note: Limit exogenous thiols like DTT to ≤1 mM, as excess thiols will aggressively compete with the target cysteine for the formyl warhead.

  • Pre-Incubation: Incubate 10 nM of the target enzyme with varying concentrations of CFPP (or standard inhibitors) in a 384-well black microplate. Run parallel plates for 0, 30, and 60-minute pre-incubation intervals at 25°C.

  • Reaction Initiation: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans at 20 µM final concentration) to initiate the reaction.

  • Fluorescence Monitoring: Continuously monitor fluorescence (Ex/Em = 340/490 nm) for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the pseudo-first-order inactivation rate ( kobs​ ) from the progress curves and plot against inhibitor concentration to derive the efficiency constant ( kinact​/KI​ ).

Conclusion

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (CFPP) proves to be a highly viable scaffold for covalent drug discovery. While standard inhibitors like Nirmatrelvir currently edge out CFPP in raw potency, CFPP's formylpyridine warhead offers exceptional tunability and a robust residence time. By strictly adhering to amine-free kinetic profiling and time-dependent enzymatic assays, researchers can accurately leverage this scaffold to develop next-generation targeted covalent therapeutics.

References

  • Title: An update on the discovery and development of reversible covalent inhibitors Source: European Journal of Medicinal Chemistry / PMC URL: [Link]

  • Title: 2-Formylpyridyl Ureas as Highly Selective Reversible-Covalent Inhibitors of Fibroblast Growth Factor Receptor 4 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Impact of the Warhead of Dipeptidyl Keto Michael Acceptors on the Inhibition Mechanism of Cysteine Protease Cathepsin L Source: ACS Omega URL: [Link]

Validation

A Comparative Guide to LC-MS Method Validation for the Purity Analysis of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

This guide provides a comprehensive, in-depth analysis of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, a key interme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of protocols to explore the rationale behind experimental choices, compare alternative approaches, and present supporting data to ensure scientific integrity. Our focus is on establishing a robust, self-validating system that meets stringent regulatory requirements.

Introduction: The Critical Role of Purity Analysis

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can potentially be pharmacologically active, toxic, or affect the stability of the API. Therefore, a highly sensitive and specific analytical method is required to identify and quantify any process-related impurities or degradation products.

LC-MS has become the gold standard for this type of analysis due to its superior specificity, derived from the combination of chromatographic separation and mass-based detection, and its high sensitivity. This guide details the validation of a reversed-phase LC-MS method, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Foundational Strategy: Method Development and Optimization

The primary objective is to develop a stability-indicating method capable of separating the main component from its potential impurities and degradation products.

Analyte and Impurity Considerations

A thorough understanding of the analyte's physicochemical properties and potential impurities is paramount. N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is a moderately polar molecule. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation. A forced degradation study is essential to generate likely degradation products and ensure the method can separate them from the main peak.

Comparative Selection of Chromatographic Conditions

Several combinations of columns and mobile phases were evaluated to achieve optimal separation. The goal was to find a balance between resolution, peak shape, and analysis time.

ParameterOption A: C18 ColumnOption B: Phenyl-Hexyl ColumnRationale for Final Selection (Option A)
Stationary Phase Reversed-Phase C18, 100 Å, 2.1 x 100 mm, 1.8 µmReversed-Phase Phenyl-Hexyl, 100 Å, 2.1 x 100 mm, 1.8 µmThe C18 column provided superior retention and separation for the main compound and its non-polar impurities. The Phenyl-Hexyl column showed insufficient retention for some key impurities.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with mass spectrometry that aids in protonation, enhancing the MS signal in positive ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolAcetonitrile generally provides lower backpressure and better peak efficiency for many compounds compared to methanol.
Gradient 5% to 95% B over 10 minutes5% to 95% B over 10 minutesA gradient elution is necessary to elute impurities with a wide range of polarities within a reasonable timeframe.

The Optimized and Validated LC-MS Method

The following method was subjected to rigorous validation:

  • Instrument: High-Performance Liquid Chromatography system coupled to a Single Quadrupole Mass Spectrometer.

  • Column: C18, 100 Å, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B in 10 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detection: Electrospray Ionization (ESI), Positive Mode

  • Selected Ion Monitoring (SIM): m/z 246.1 (M+H)+ for N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

Rigorous Method Validation: A Comparative Analysis

Method validation is the process of providing documented evidence that a method is fit for its intended purpose.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (diluent), a placebo, and the active compound spiked with known impurities and subjected to forced degradation (acid, base, oxidation, heat, and light).

Experimental Outcome: The method demonstrated excellent specificity. The chromatograms showed no interfering peaks at the retention time of the main analyte in the blank or placebo samples. All degradation products were well-resolved from the main peak, confirming the method is stability-indicating.

G cluster_input Input Samples cluster_process Analytical Process cluster_output Evaluation Criteria Blank Blank (Diluent) LCMS Optimized LC-MS Method Blank->LCMS Placebo Placebo Placebo->LCMS Spiked API + Impurities Spiked->LCMS Degraded Forced Degradation Samples Degraded->LCMS NoInterference No Interference at Analyte RT LCMS->NoInterference Resolution Adequate Resolution (Rs > 2) for all peaks LCMS->Resolution

Caption: Workflow for establishing method specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This was assessed by preparing a series of solutions of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide at five concentration levels, from 50% to 150% of the nominal concentration.

Data Summary: Linearity

Concentration LevelConcentration (µg/mL)Peak Area (n=3)
50%501,520,480
75%752,285,715
100%1003,050,950
125%1253,815,125
150%1504,580,400

Statistical Analysis:

  • Regression Equation: y = 30512x - 150

  • Correlation Coefficient (r²): 0.9998

The high correlation coefficient (r² > 0.999) over the specified range confirms the excellent linearity of the method.

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual tests when the procedure is applied repeatedly.

  • Precision was evaluated at two levels:

    • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level on the same day.

    • Intermediate Precision (Inter-day precision): Analysis performed by a different analyst on a different day using a different instrument.

  • Accuracy was determined by a recovery study, spiking a placebo with the analyte at three concentration levels (80%, 100%, 120%).

Data Summary: Accuracy and Precision

Validation ParameterLevelResultsAcceptance Criteria
Repeatability 100% (n=6)%RSD = 0.8%%RSD ≤ 2.0%
Intermediate Precision 100% (n=6)%RSD = 1.2%%RSD ≤ 2.0%
Accuracy 80% (n=3)Mean Recovery = 99.5%98.0% - 102.0%
100% (n=3)Mean Recovery = 100.2%98.0% - 102.0%
120% (n=3)Mean Recovery = 99.8%98.0% - 102.0%

The low Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision demonstrate the method's high precision. The recovery values fall well within the acceptable range, confirming the method's accuracy.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These were determined based on the signal-to-noise ratio (S/N).

  • LOD: Determined at an S/N ratio of 3:1.

  • LOQ: Determined at an S/N ratio of 10:1.

Results:

  • LOD: 0.05 µg/mL (S/N = 3.3)

  • LOQ: 0.15 µg/mL (S/N = 10.5)

The precision at the LOQ was confirmed with a %RSD of 4.5% (n=6), which is within the typical acceptance criterion of ≤ 10% for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Design for Robustness Testing

G cluster_params Deliberate Variations cluster_output Monitored Outputs center_node Optimized Method Flow Flow Rate (±0.02 mL/min) center_node->Flow Temp Column Temp (±2 °C) center_node->Temp pH Mobile Phase pH (±0.2) center_node->pH RT Retention Time Shift Flow->RT Res Resolution (Rs) Flow->Res Area Peak Area Flow->Area Temp->RT Temp->Res Temp->Area pH->RT pH->Res pH->Area

Caption: Parameters varied to assess method robustness.

Outcome: The method proved to be robust. Minor variations in flow rate, column temperature, and mobile phase composition did not significantly impact the resolution between the main peak and its impurities, nor did they affect quantitation. All system suitability parameters remained within the acceptance criteria.

Comparative Perspective: Alternative Analytical Techniques

While LC-MS is the preferred method, it is useful to compare it with other potential techniques.

TechniqueAdvantagesDisadvantagesSuitability for this Application
LC-MS (This Method) High specificity and sensitivity. Provides molecular weight information.Higher cost and complexity.Excellent. Ideal for identifying and quantifying unknown impurities and providing structural information.
HPLC-UV Lower cost, simpler operation, robust.Lower specificity (co-elution can be an issue). Less sensitive for impurities lacking a strong chromophore.Good for Routine QC. Suitable for quantifying known impurities once the method is established, but less powerful for impurity identification.
Gas Chromatography (GC-MS) Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like N-(2-Cyano-5-formylpyridin-3-yl)pivalamide without derivatization.Poor. The analyte is not amenable to direct GC analysis.
Capillary Electrophoresis (CE) High separation efficiency, low sample and reagent consumption.Can have lower reproducibility of migration times compared to LC. Lower sensitivity for some applications.Potentially Suitable. Could be an orthogonal technique to confirm purity, but LC-MS offers more structural information.

Conclusion

The described LC-MS method for the purity analysis of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide has been thoroughly validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust. Its high sensitivity allows for the confident detection and quantitation of impurities at very low levels. This validated method is fit for its intended purpose and can be reliably implemented in a quality control environment to ensure the purity and safety of this critical pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • Guideline on the validation of analytical procedures. European Medicines Agency (EMA). [Link]

Comparative

Advanced FTIR Characterization of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide: A Methodological Comparison Guide

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter complex active pharmaceutical ingredient (API) intermediates that demand rigorous structural validation. One such hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter complex active pharmaceutical ingredient (API) intermediates that demand rigorous structural validation. One such highly functionalized scaffold is N-(2-Cyano-5-formylpyridin-3-yl)pivalamide .

This molecule presents a unique spectroscopic challenge and opportunity. It contains three distinct, highly diagnostic functional groups—a cyano group, a formyl (aldehyde) group, and a sterically hindered pivalamide—all anchored to a pyridine ring. In this guide, we will objectively compare the performance of modern Diamond Attenuated Total Reflectance (ATR-FTIR) spectroscopy against the traditional KBr Pellet Transmission method and FT-Raman spectroscopy for characterizing this compound. By understanding the causality behind the physical chemistry of these techniques, we can establish self-validating workflows that ensure absolute data integrity.

Spectroscopic Causality: Decoding the Molecular Fingerprint

Before comparing instrumental techniques, we must understand why this specific molecule produces its characteristic infrared signature. The structural integrity of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide is confirmed by isolating the vibrational modes of its functional groups.

  • The Cyano Group (-C≡N): The carbon-nitrogen triple bond is exceptionally stiff, possessing a high force constant. This pushes its stretching frequency into the 2220–2250 cm⁻¹ region. Because this region is devoid of most other organic vibrations, the cyano peak serves as an unambiguous, interference-free marker for the molecule, as documented by [2].

  • The Formyl Group (-CHO): The aldehyde carbonyl stretch is highly polarized, resulting in a massive change in dipole moment and a strong absorption band at ~1690–1710 cm⁻¹. Crucially, the adjacent C-H bond undergoes Fermi resonance (a quantum mechanical interaction between the fundamental C-H stretch and the first overtone of the C-H bend), creating a highly diagnostic doublet at ~2720 and 2820 cm⁻¹.

  • The Pivalamide Group (-NH-CO-tBu): The Amide I band (C=O stretch) is shifted lower (~1650–1680 cm⁻¹) than the formyl carbonyl. This causality stems from the resonance delocalization of the nitrogen lone pair into the carbonyl pi system, which weakens the C=O double bond character. This allows for baseline resolution between the formyl and amide carbonyls, a critical quality attribute (CQA) for this intermediate [1].

Table 1: Theoretical vs. Expected FTIR Frequencies
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Spectroscopic Causality
Cyano (-C≡N) Stretching2220 – 2250High force constant of the triple bond; enhanced dipole moment due to pyridine conjugation.
Formyl (-CHO) C=O Stretching1690 – 1710Highly polar bond; slightly lowered frequency due to aromatic ring conjugation.
Formyl (-CHO) C-H Stretching2720 & 2820Fermi resonance between fundamental stretch and bending overtone.
Pivalamide Amide I (C=O)1650 – 1680Nitrogen lone pair resonance weakens C=O bond, shifting it below the formyl peak.
Pivalamide Amide II (N-H)1530 – 1550Coupled N-H bending and C-N stretching; sharpened by the bulky tert-butyl group.
Pivalamide N-H Stretching3200 – 3400Broadened by solid-state intermolecular hydrogen bonding networks.

Performance Comparison: Selecting the Right Analytical Modality

When evaluating N-(2-Cyano-5-formylpyridin-3-yl)pivalamide [5], the choice of sampling technique fundamentally alters the spectral output. Here is an objective comparison of Diamond ATR-FTIR against alternative methodologies.

Table 2: Performance Comparison of Sampling Techniques
MetricDiamond ATR-FTIR (Recommended)KBr Pellet (Transmission)FT-Raman (Orthogonal)
Sample Integrity Excellent: Non-destructive. Preserves native polymorph and hydrogen-bonding network.Poor: 10-ton pressure can induce polymorphic phase transitions.Excellent: Non-destructive, requires no sample preparation.
Spectral Fidelity Good: Penetration depth ( dp​ ) is wavelength-dependent; high-wavenumber peaks (N-H) appear artificially weak.Excellent: Uniform pathlength yields sharp, high-resolution peaks ideal for library matching.Variable: Excellent for symmetric C≡N stretch, but prone to pyridine fluorescence.
Moisture Artifacts None: Diamond crystal is impervious to ambient humidity.High Risk: Hygroscopic KBr absorbs water, masking the 3300 cm⁻¹ N-H stretch [3].None: Water is a weak Raman scatterer.
Throughput < 1 minute per sample.~10 minutes per sample.~5 minutes per sample.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, analytical protocols cannot rely on blind execution. They must be self-validating systems where the instrument and the operator continuously verify data integrity.

G Start API Intermediate: N-(2-Cyano-5-formylpyridin-3-yl)pivalamide Decision Select FTIR Sampling Methodology Start->Decision ATR Diamond ATR-FTIR (Recommended) Decision->ATR Prioritize native state & rapid screening KBr KBr Pellet (Transmission) Decision->KBr Prioritize high-resolution library matching ValATR Self-Validation: Verify Peak Absorbance 0.2 - 0.8 AU to prevent detector saturation ATR->ValATR ValKBr Self-Validation: Verify Pellet Transparency to minimize Christiansen effect KBr->ValKBr Analysis Spectral Analysis: Resolve Formyl C=O (~1710 cm⁻¹) from Amide C=O (~1660 cm⁻¹) ValATR->Analysis ValKBr->Analysis

Figure 1: Spectroscopic workflow and self-validating decision matrix for API functional group analysis.

Protocol A: Diamond ATR-FTIR (The Preferred Method)

Because the evanescent wave generated in ATR spectroscopy only penetrates 0.5 to 2.0 µm into the sample, intimate contact is paramount.

  • Preparation: Clean the diamond crystal with spectroscopy-grade isopropanol and allow it to evaporate.

    • Self-Validation Check: Collect a background spectrum. The baseline noise in the 2000–2200 cm⁻¹ region must be <0.001 Absorbance Units (AU). Any peaks indicate residual contamination.

  • Sample Application: Place ~2 mg of the solid compound onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil until it clicks, ensuring uniform contact.

    • Self-Validation Check: Monitor the live preview. The strongest peak (likely the formyl C=O at ~1710 cm⁻¹) must fall between 0.2 and 0.8 AU . If it exceeds 1.0 AU, the detector is saturating, which will artificially broaden the peak and distort the baseline. Reduce anvil pressure immediately.

  • Data Processing: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to mathematically compensate for the wavelength-dependent penetration depth, restoring the relative intensity of the N-H stretch at 3300 cm⁻¹.

Protocol B: KBr Pellet Transmission (The High-Resolution Alternative)

Transmission spectroscopy requires the sample particles to be smaller than the wavelength of infrared light (<2 µm) to prevent severe baseline sloping caused by Mie scattering.

  • Matrix Preparation: Dry spectroscopy-grade KBr at 105°C for 24 hours.

    • Causality: KBr is highly hygroscopic. Absorbed water creates a massive O-H stretch that will completely obscure the pivalamide N-H stretch [4].

  • Milling: Co-grind 1.5 mg of the API intermediate with 150 mg of the dried KBr using an agate mortar and pestle for exactly 2 minutes.

  • Pressing: Transfer the powder to a 13 mm die and press at 10 tons for 2 minutes under vacuum.

    • Self-Validation Check: Visually inspect the ejected pellet against a light source. It must be transparent . A cloudy or opaque pellet indicates trapped air or oversized particles, which will trigger the Christiansen effect (anomalous dispersion causing asymmetric peak shapes). If cloudy, discard and remill.

  • Data Collection: Collect 16 scans at 2 cm⁻¹ resolution. Verify that the formyl C=O and Amide I C=O bands are baseline-resolved.

Conclusion

For the routine characterization and quality control of N-(2-Cyano-5-formylpyridin-3-yl)pivalamide, Diamond ATR-FTIR is the superior analytical modality. It eliminates the moisture artifacts and pressure-induced polymorphic risks inherent to KBr pellet preparation, ensuring that the critical cyano, formyl, and pivalamide functional groups are analyzed in their native solid-state conformation. By adhering to the self-validating protocols outlined above, researchers can guarantee the highest level of spectroscopic data integrity.

References
  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • 10.7: Characteristic IR Absorptions of Some Functional Groups. Chemistry LibreTexts. Available at:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. Available at:[Link]

  • General Strategy for the Bioorthogonal Incorporation of Strongly Absorbing, Solvation-Sensitive Infrared Probes into Proteins. National Institutes of Health (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Guide: N-(2-Cyano-5-formylpyridin-3-yl)pivalamide

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like N-(2-Cyano-5-formylpyridin-3-yl)pivalamide requires more than generic safety data sheet (SDS) compliance. It demands...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like N-(2-Cyano-5-formylpyridin-3-yl)pivalamide requires more than generic safety data sheet (SDS) compliance. It demands a mechanistic understanding of the molecule's reactivity to design a fail-safe disposal protocol. This guide provides step-by-step, self-validating operational procedures for the safe handling, segregation, and disposal of this specific cyano-substituted pyridine derivative, ensuring your laboratory exceeds standard EHS (Environment, Health, and Safety) benchmarks.

Chemical Profile & Mechanistic Hazard Assessment

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide (CAS: 1246088-39-0; Molecular Weight: 231.25 g/mol ) is a structurally dense intermediate frequently utilized in the synthesis of advanced therapeutics and bipolar optoelectronic materials[1]. Understanding its structural components is critical for predicting its behavior in waste streams:

  • Cyano Group (-C≡N): This is the most critical hazard vector. Organic nitriles exhibit moderate to high toxicity upon exposure[2]. Under strongly acidic conditions, cyano-substituted compounds risk hydrolysis, which can lead to the evolution of highly toxic, lethal hydrogen cyanide (HCN) gas.

  • Pyridine Core: Pyridine derivatives are inherently toxic to aquatic ecosystems and resist standard biological degradation in wastewater treatment. Current best practices for the disposal of waste pyridines dictate high-temperature rotary kiln incineration (820°C to 1,600°C) to ensure the complete destruction of the aromatic ring without forming toxic byproducts.

  • Formyl Group (-CHO): Aldehydes are reactive electrophiles. They can undergo spontaneous oxidation to carboxylic acids or react exothermically with strong bases and primary amines.

  • Pivalamide Group: The bulky tert-butyl group provides steric hindrance, making the molecule somewhat more stable than simpler amides, though it remains a combustible organic component.

Waste Categorization & Quantitative Parameters

Because this specific molecule (C12H13N3O2) contains no halogens, it is fundamentally categorized as a non-halogenated organic waste, provided it has not been mixed with halogenated solvents (like dichloromethane or chloroform) during laboratory workflows[3].

ParameterValue / ProtocolCausality / Rationale
Waste Classification Non-Halogenated Organic WasteMolecule contains no halogens; classification changes only if mixed with halogenated solvents[3].
Incompatible Media Strong acids (pH < 3), Strong oxidizersAcidic environments protonate the nitrile, risking the release of lethal HCN gas[2].
Recommended Disposal Rotary Kiln IncinerationHigh thermal stability of the pyridine ring requires extreme heat for complete destruction.
Incineration Temp. 820°C – 1,600°CEnsures complete combustion of the aromatic core and cyano group.
Exhaust Treatment NOx Scrubbers MandatoryCombustion of the three nitrogen atoms in the molecule produces nitrogen oxides (NOx).

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, every step of this protocol is designed to prevent the accidental mixing of incompatible chemical classes.

Phase 1: Source Segregation (The Causality of Separation)
  • Acid Exclusion (Critical): Verify that the target waste container contains zero strong acids (e.g., HCl, H2SO4). Causality: Introducing a cyanopyridine into an acidic environment triggers hydrolysis, generating HCN gas[2].

  • Solvent Compatibility Check: If the intermediate is dissolved in a solvent mother liquor, determine the solvent's nature. Route the mixture to "Halogenated Waste" if dissolved in chlorinated solvents; otherwise, route to "Non-Halogenated Waste"[3].

Phase 2: Containment and Labeling
  • Solid Waste Collection: Gently sweep any contaminated solid materials (e.g., weigh boats, filter papers, spilled powder) using a static-free brush to avoid aerosolization. Place them into a sealable, high-density polyethylene (HDPE) container.

  • Liquid Waste Collection: Funnel mother liquors or reaction washings into a designated, chemically compatible carboy. Do not use water aspirator pumps for vacuum transfer due to the risk of contaminating the water lines[3].

  • Mandatory Labeling: Affix a hazardous waste label immediately upon collection. It must explicitly read: "Hazardous Waste - Toxic Organic. Contains: N-(2-Cyano-5-formylpyridin-3-yl)pivalamide. WARNING: Cyanopyridine derivative - DO NOT MIX WITH ACIDS."

Phase 3: Ultimate Disposal
  • Storage & Transfer: Store the sealed containers in a secondary containment tray within a ventilated, flammable storage cabinet. Transfer to the facility's central hazardous waste accumulation area within 90 days.

  • Incineration Routing: Ensure your waste management contractor routes this specific stream to a facility equipped for liquid injection or rotary kiln incineration operating between 820°C and 1,600°C, equipped with active NOx scrubbing systems.

Emergency Spill Response Workflow

In the event of an accidental spill during handling or transfer, execute the following protocol immediately:

  • Evacuation & PPE: Clear the immediate area. Don fresh nitrile gloves (double-gloving is recommended), a chemical-resistant lab coat, and tightly fitting safety goggles. Ensure the laboratory fume hood or room ventilation is operating at maximum capacity.

  • Containment (No Acids): Do NOT use acidic spill kits. Cover the spill with a chemically inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Collection: Use a non-sparking tool to scoop the absorbed mixture into a heavy-duty plastic waste bag or HDPE bucket. Seal and label as described in Phase 2.

  • Decontamination: Wash the spill surface thoroughly with soap and water. Organic nitriles and carbonyl compounds can leave irritating residues on surfaces that pose a dermal contact hazard[2].

Waste Routing Visualization

WastePathway Start N-(2-Cyano-5-formylpyridin-3-yl)pivalamide Waste Generation AcidCheck Is the waste stream acidic (pH < 3)? Start->AcidCheck HCNRisk STOP: High Risk of HCN Gas Evolution. Neutralize carefully. AcidCheck->HCNRisk Yes SolventCheck Mixed with Halogenated Solvents (e.g., DCM)? AcidCheck->SolventCheck No HCNRisk->SolventCheck Post-Neutralization Halogenated Route to Halogenated Organic Waste SolventCheck->Halogenated Yes NonHalogenated Route to Non-Halogenated Organic Waste SolventCheck->NonHalogenated No Incineration High-Temperature Incineration (820°C - 1600°C) with NOx Scrubbers Halogenated->Incineration NonHalogenated->Incineration

Waste segregation and disposal decision matrix for cyano-substituted pyridines.

References

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA Nepis Archive. [Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Toxicological Profile for Pyridine: Production, Import, Use, and Disposal." CDC Toxicological Profiles.[Link]

  • NOP (Organisch-chemisches Grundpraktikum). "Solvent Wastes in the Laboratory – Disposal and/or Recycling." OC-Praktikum Guidelines.[Link]

  • Journal of Materials Chemistry. "Bipolar cyano-substituted pyridine derivatives for applications in organic light-emitting devices." Royal Society of Chemistry (RSC). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Cyano-5-formylpyridin-3-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(2-Cyano-5-formylpyridin-3-yl)pivalamide
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